Dhodh-IN-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-cyclohexylphenyl)-2,3-dimethyl-5-oxo-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H23N3O2/c1-12-16(18(23)20-21(12)2)17(22)19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
HNEHNAYHBRTGIY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of DHODH Inhibitors: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Dhodh-IN-27". Therefore, this technical guide provides a comprehensive overview of the well-established mechanism of action for the broader class of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, which would be the presumed target of a compound with such a name. The data and protocols presented are based on studies of well-characterized DHODH inhibitors like Brequinar, Leflunomide, and Teriflunomide.
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for these nucleotides, making DHODH an attractive therapeutic target.[2][3] DHODH inhibitors disrupt this vital pathway, leading to a range of cellular effects that are being exploited for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.[2][4]
Mechanism of Action
The primary mechanism of action of DHODH inhibitors is the competitive or non-competitive inhibition of the DHODH enzyme.[2] DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate, with quinone as the electron acceptor.[5][6] By binding to the enzyme, often at its active site or quinone-binding site, these inhibitors block the production of orotate.[2]
This inhibition leads to a depletion of the intracellular pool of pyrimidines, including Uridine Monophosphate (UMP), from which all other pyrimidine nucleotides are derived.[4] The consequences of pyrimidine starvation are profound, particularly for rapidly dividing cells, and include:
-
Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine building blocks directly impedes the replication of DNA and the transcription of RNA.[3]
-
Cell Cycle Arrest: The inability to synthesize new genetic material leads to an arrest of the cell cycle, most commonly at the S-phase.[3][7]
-
Apoptosis: Prolonged pyrimidine depletion can trigger programmed cell death, or apoptosis, in sensitive cell types.[3][8]
The effects of DHODH inhibition can often be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool, thus confirming the specificity of the mechanism.[3]
Signaling Pathways Affected by DHODH Inhibition
The inhibition of DHODH initiates a cascade of events that impact several cellular signaling pathways. The immediate effect is the disruption of the de novo pyrimidine synthesis pathway.
The depletion of pyrimidines subsequently triggers stress responses within the cell, leading to cell cycle arrest and apoptosis.
Recent studies have also implicated DHODH inhibition in the modulation of other pathways, including:
-
MYC Expression: Inhibition of DHODH has been shown to downregulate the expression of the MYC oncogene.[9][10]
-
Metabolism: DHODH inhibitors can affect cellular metabolism, including glycolysis and oxygen consumption.[4]
-
Ferroptosis: There is evidence to suggest that DHODH inhibition can induce ferroptosis, a form of programmed cell death, in certain cancer cells.[10]
-
β-catenin Signaling: In some cancers, DHODH has been found to stabilize β-catenin, and its inhibition can disrupt this signaling pathway.[11]
Quantitative Data for Representative DHODH Inhibitors
The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the DHODH enzyme. The following table summarizes key quantitative data for several well-known DHODH inhibitors.
| Inhibitor | Target | IC50 (human DHODH) | Key Therapeutic Indications | Common Adverse Events |
| Leflunomide | DHODH | ~98 µM (for the prodrug) | Rheumatoid Arthritis, Psoriatic Arthritis | Diarrhea, nausea, hair loss, elevated liver enzymes |
| Teriflunomide | DHODH | ~1.1 µM | Relapsing forms of Multiple Sclerosis | Headache, diarrhea, nausea, hair loss, elevated liver enzymes |
| Brequinar | DHODH | ~10 nM | Investigational (Cancer, Transplant Rejection) | Myelosuppression, mucositis, dermatitis |
| Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.[7] |
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the mechanism of action and efficacy of DHODH inhibitors.
1. DHODH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.[7]
-
Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.[7]
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human DHODH enzyme, dihydroorotate (substrate), and a suitable electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP).[7]
-
Inhibitor Preparation: Prepare a serial dilution of the test compound.[7]
-
Assay Procedure: Add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor to a 96-well plate. Initiate the reaction by adding dihydroorotate.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay
This assay determines the effect of the DHODH inhibitor on the proliferation and viability of cultured cells.
-
Principle: Cells are treated with varying concentrations of the inhibitor, and cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[3]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitor for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the CellTiter-Glo reagent to each well and measure luminescence using a plate reader.[3]
-
Data Analysis: Normalize the luminescence readings to untreated controls and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
3. Cell Cycle Analysis
This assay determines the effect of the inhibitor on cell cycle progression.
-
Principle: Cells are treated with the inhibitor, and then their DNA content is stained with a fluorescent dye (e.g., propidium (B1200493) iodide). The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed by flow cytometry.
-
Methodology:
-
Cell Treatment: Treat cells with the inhibitor for a defined period (e.g., 24-72 hours).[3]
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain them with a solution containing propidium iodide and RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the S-phase is characteristic of DHODH inhibition.[3]
-
A typical workflow for evaluating the efficacy of a DHODH inhibitor in a mouse model of cancer is outlined below.
-
Protocol:
-
Animal Model: Select an appropriate mouse model, such as immunodeficient mice for xenograft studies.[12]
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.[12]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³), measuring tumor dimensions regularly with calipers.[12]
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the DHODH inhibitor (e.g., via intraperitoneal injection) at a predetermined dose and schedule.[12]
-
Endpoint Analysis: Monitor tumor growth and the health of the mice. At the end of the study, euthanize the mice and perform endpoint analyses, which may include measuring final tumor volume and weight, and conducting histological or molecular analysis of the tumor tissue.
-
Conclusion
DHODH inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action centered on the disruption of de novo pyrimidine synthesis. This targeted approach leads to the depletion of essential building blocks for DNA and RNA, resulting in cell cycle arrest and apoptosis in highly proliferative cells. A comprehensive understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and clinical application of this important class of drugs. While specific data for "this compound" is not publicly available, the principles and methodologies described herein provide a robust framework for its investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. uniprot.org [uniprot.org]
- 7. benchchem.com [benchchem.com]
- 8. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Discovery and Synthesis of Novel Benzotriazole-Based DHODH Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of a novel class of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors. While the initial focus of this paper was the inhibitor WF-8, also known as DHODH-IN-27, publicly available information on its specific synthesis and detailed experimental protocols is limited. This compound has been identified as a DHODH inhibitor with an IC50 of 64.97 μM and is noted for its application as a herbicide. Given the scarcity of detailed data on WF-8, this guide will focus on a well-documented series of potent benzotriazole-based DHODH inhibitors, providing a comprehensive framework for understanding their discovery, synthesis, and evaluation. This class of compounds serves as a pertinent and illustrative example for researchers in the field of DHODH inhibitor development.
Introduction to DHODH as a Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for the production of DNA, RNA, and for various metabolic processes.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[2] This dependency makes DHODH an attractive target for the development of therapeutics for cancer, autoimmune disorders, and viral infections.[3]
The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis in highly proliferative cells. This targeted approach forms the basis of the therapeutic effect of DHODH inhibitors.
Discovery of Novel Benzotriazole-Based DHODH Inhibitors
A novel class of human DHODH inhibitors was discovered through in vitro screening of an in-house library of compounds. This screening identified a series of compounds with a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][4][5][6]triazol-4-one scaffold as potent inhibitors of human DHODH.
Synthesis of Benzotriazole-Based DHODH Inhibitors
The synthesis of these novel inhibitors generally involves a multi-step process. A representative synthetic scheme for a potent benzotriazole-based DHODH inhibitor is outlined below. The synthesis of related benzotriazole (B28993) derivatives often involves the reaction of substituted o-phenylenediamines with nitrous acid to form the benzotriazole ring, followed by N-alkylation or N-arylation.
Quantitative Data Presentation
The inhibitory activity of the newly synthesized compounds is typically evaluated against human DHODH, and the results are compared with known inhibitors like teriflunomide (B560168) and brequinar.
| Compound ID | Scaffold | IC50 (nM) for human DHODH |
| WF-8 (this compound) | Not Specified | 64,970 |
| Compound 1289 | 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][4][5][6]triazol-4-one | In the nM range |
| Compound 1291 | 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][4][5][6]triazol-4-one | In the nM range |
| Teriflunomide | Biphenyl derivative | Varies by study |
| Brequinar | Biphenyl derivative | Varies by study |
| Note: Specific IC50 values for compounds 1289 and 1291 are described as being in the nanomolar range in the source literature, but precise values are not provided. |
Experimental Protocols
General Synthesis of Benzotriazole Derivatives
A general procedure for the synthesis of benzotriazole derivatives involves the reaction of an appropriate o-phenylenediamine with sodium nitrite (B80452) in a suitable solvent like acetic acid. The resulting benzotriazole can then be further functionalized, for example, by N-alkylation or N-arylation with various substituted halides or boronic acids.
DHODH Enzyme Inhibition Assay (DCIP-Based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogen 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - DHODH substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor in DMSO. Create a serial dilution of the inhibitor.
-
Assay Reaction: In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor.
-
Incubation: Incubate the plate for a predetermined time to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding dihydroorotate and the electron acceptor (Coenzyme Q10 and DCIP).
-
Measurement: Immediately begin monitoring the decrease in absorbance at ~600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The discovery of novel, potent DHODH inhibitors, such as the benzotriazole-based compounds discussed herein, continues to be a promising avenue for the development of new therapeutics. The methodologies and data presented in this guide provide a foundational understanding for researchers engaged in the design, synthesis, and evaluation of next-generation DHODH inhibitors. While specific details for WF-8 (this compound) are not extensively available, the principles and protocols outlined for analogous compounds offer a robust framework for advancing research in this critical area of drug discovery.
References
- 1. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors for DHODH via virtual screening and X-ray crystallographic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017075559A1 - Dihydroorotate dehydrogenase inhibitor compositions effective as herbicides - Google Patents [patents.google.com]
Dhodh-IN-27: A Technical Overview of a Dihydroorotate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dhodh-IN-27, also identified as WF-8, is a novel inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] While a potential target for therapeutic intervention in proliferative diseases, current research on this compound has been directed towards its application as a herbicide. This document provides a comprehensive summary of the publicly available technical data on this compound, with a focus on its target selectivity profile based on existing research.
Target Selectivity Profile
This compound was developed as a selective inhibitor of plant DHODH. The primary target identified is the DHODH from Setaria viridis (SvDHODH).[1]
Table 1: In Vitro Potency of this compound (WF-8)
| Target Enzyme | IC50 (μM) | Source Organism |
| Dihydroorotate Dehydrogenase (DHODH) | 64.97 | Setaria viridis |
Data extracted from Wang W, et al. J Agric Food Chem. 2025.[1]
Note on Selectivity: The development of this compound was guided by a computer-aided molecular design aimed at achieving selectivity for Setaria viridis DHODH over human DHODH.[1] However, quantitative inhibitory data against human DHODH or a broader panel of off-targets, such as kinases, are not currently available in the public domain. For a comprehensive assessment of its potential in a therapeutic context, further studies including a full kinase selectivity panel and testing against the human DHODH enzyme would be required.
Experimental Protocols
The following is a description of the methodology used to determine the in vitro enzymatic activity of this compound against Setaria viridis DHODH.
In Vitro SvDHODH Enzymatic Assay:
The inhibitory activity of this compound against SvDHODH was determined by monitoring the enzymatic reaction. While the specific details of the assay buffer and conditions are not fully detailed in the available literature, a general protocol for such an assay involves:
-
Enzyme and Substrate Preparation: Recombinant SvDHODH is purified. The substrate, dihydroorotate, is prepared in a suitable buffer.
-
Inhibitor Preparation: this compound is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted.
-
Enzymatic Reaction: The reaction is initiated by mixing the SvDHODH enzyme, the substrate dihydroorotate, and varying concentrations of this compound. The reaction progress is monitored, often by measuring the change in absorbance of a co-substrate or product.
-
Data Analysis: The rate of the enzymatic reaction at each inhibitor concentration is measured. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated from a dose-response curve.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of DHODH, which leads to the depletion of the pyrimidine nucleotide pool. This disruption of DNA and RNA synthesis is the basis for its herbicidal activity.
Figure 1. Mechanism of action of this compound.
The diagram above illustrates the inhibitory action of this compound on the de novo pyrimidine biosynthesis pathway. By blocking the DHODH-catalyzed conversion of dihydroorotate to orotate, this compound leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in the inhibition of cell growth.
Experimental Workflow for Target Selectivity Assessment
For a comprehensive evaluation of a compound's selectivity in a drug development context, a multi-faceted approach is typically employed. The following diagram outlines a standard workflow for assessing the target selectivity profile of a small molecule inhibitor like this compound.
References
The Biological Activity of DHODH Inhibitors: A Technical Guide for Researchers
Disclaimer: Information regarding a specific molecule designated "Dhodh-IN-27" is not publicly available in the reviewed literature. This guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors as a class of therapeutic agents, using well-characterized examples.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells, activated lymphocytes, and various pathogens.[1][2] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[1][3] Its inhibition leads to the depletion of the pyrimidine nucleotide pool, affecting DNA and RNA synthesis and ultimately resulting in cell cycle arrest and apoptosis in highly proliferative cells.[4] This targeted approach has established DHODH as a promising therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[5][6]
Quantitative Data on DHODH Inhibitors
The potency of DHODH inhibitors is a key determinant of their therapeutic potential. The following table summarizes the in vitro inhibitory activity of several well-studied DHODH inhibitors against human DHODH.
| Inhibitor | Target | IC50 (human DHODH) | Key Therapeutic Indications | Common Adverse Events |
| Leflunomide | DHODH | ~98 µM (for the prodrug) | Rheumatoid Arthritis, Psoriatic Arthritis | Diarrhea, nausea, hair loss, elevated liver enzymes |
| Teriflunomide | DHODH | ~1.1 µM | Relapsing forms of Multiple Sclerosis | Headache, diarrhea, nausea, hair loss, elevated liver enzymes |
| Brequinar | DHODH | ~10 nM | Investigational (Cancer, Transplant Rejection) | Myelosuppression, mucositis, dermatitis |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.[4]
Mechanism of Action and Signaling Pathway
DHODH inhibitors exert their biological effects by blocking the de novo synthesis of pyrimidines.[5] This pathway is crucial for the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[4] By binding to the enzyme, these inhibitors prevent the conversion of dihydroorotate to orotate.[5] This leads to a depletion of intracellular pyrimidine pools, which in turn:
-
Inhibits DNA and RNA synthesis: A shortage of pyrimidine building blocks hampers the replication and transcription processes necessary for cell proliferation.[5]
-
Induces S-phase cell cycle arrest: Cells are unable to progress through the S-phase of the cell cycle due to insufficient nucleotides for DNA replication.[7][8]
-
Promotes apoptosis: Prolonged cell cycle arrest and metabolic stress can trigger programmed cell death.[1]
-
Modulates cellular metabolism: DHODH is located on the inner mitochondrial membrane and is linked to the electron transport chain, suggesting that its inhibition can also impact cellular respiration.[2][9]
-
Activates p53: Some DHODH inhibitors have been shown to increase the synthesis of the tumor suppressor p53.[10]
The addition of exogenous uridine can bypass the enzymatic block and rescue cells from the effects of DHODH inhibition, confirming the specificity of this mechanism.[7]
Experimental Protocols
A combination of in vitro and in vivo assays is crucial for characterizing the biological activity of novel DHODH inhibitors.
In Vitro DHODH Enzyme Inhibition Assay
This assay directly measures the potency of a compound in inhibiting the enzymatic activity of DHODH.
Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.[4]
Methodology:
-
Reagent Preparation:
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0).
-
Recombinant human DHODH enzyme.
-
Dihydroorotate (substrate).
-
Electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) (DCIP)).[4]
-
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Procedure:
-
Add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor to a 96-well plate.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor activity of a DHODH inhibitor in vivo.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of each mouse.[11]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare the DHODH inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring for a defined period or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and Western blotting or RT-qPCR for target engagement biomarkers.
-
Conclusion
DHODH inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action. Their ability to selectively target the metabolic vulnerability of rapidly proliferating cells provides a strong rationale for their development in oncology, immunology, and infectious diseases. The experimental protocols outlined in this guide provide a foundation for the preclinical evaluation of novel DHODH inhibitors. A thorough characterization of their biological activity, potency, and in vivo efficacy is essential for their successful translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
In-depth Structural and Mechanistic Analysis of DHODH Inhibitors: A Technical Guide for Researchers
A comprehensive review of the structural characteristics, mechanism of action, and relevant signaling pathways of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, intended for researchers, scientists, and drug development professionals. This guide synthesizes current knowledge, providing detailed experimental protocols and data presented for comparative analysis.
Core Concepts: DHODH Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[4][5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are particularly dependent on the de novo synthesis pathway.[1][6] Consequently, inhibiting DHODH presents a strategic therapeutic approach for various diseases, including cancer, autoimmune disorders, and viral infections.[1][4]
DHODH inhibitors function by binding to the enzyme, blocking its catalytic activity.[4] This leads to a depletion of the intracellular pyrimidine pool, which in turn disrupts DNA and RNA synthesis, causing cell cycle arrest (primarily in the S-phase) and ultimately apoptosis in rapidly dividing cells.[5][6][7]
Structural Features of Human DHODH
Human DHODH is a homodimeric protein located on the inner mitochondrial membrane.[1][8] Each monomer consists of two primary domains:
-
An N-terminal domain composed of two α-helices that anchor the enzyme to the mitochondrial membrane.[1][8] This domain also forms a hydrophobic tunnel that provides access to the quinone-binding site.[8][9]
-
A C-terminal catalytic domain with an α/β-barrel fold that contains the active site for dihydroorotate and flavin mononucleotide (FMN) binding.[8]
The binding of inhibitors typically occurs within the hydrophobic tunnel leading to the active site.[8][9] Structural differences in this binding region can influence inhibitor potency and specificity.[8]
Signaling Pathways Modulated by DHODH Inhibition
The primary signaling cascade affected by DHODH inhibitors is the de novo pyrimidine synthesis pathway . By blocking this pathway, these inhibitors trigger a cascade of downstream cellular events.
dot
Caption: Mechanism of Action of DHODH Inhibitors.
Beyond the direct impact on pyrimidine synthesis, DHODH inhibition has been shown to modulate other signaling pathways, including:
-
p53 Activation: Depletion of ribonucleoside triphosphates can activate the p53 tumor suppressor pathway.[10]
-
STAT6 and NF-κB Signaling: Some studies suggest the involvement of STAT6 and NF-κB pathways in the cellular response to DHODH inhibitors.[10]
-
MYC Expression: Inhibition of DHODH can lead to the downregulation of the MYC oncogene.[3][11]
Quantitative Data on DHODH Inhibitors
The following table summarizes key quantitative data for several well-characterized DHODH inhibitors.
| Inhibitor | Target | IC50 (human DHODH) | Key Therapeutic Indications | Common Adverse Events |
| Leflunomide | DHODH | ~98 µM (prodrug) | Rheumatoid Arthritis, Psoriatic Arthritis | Diarrhea, nausea, hair loss, elevated liver enzymes[5] |
| Teriflunomide | DHODH | ~1.1 µM | Relapsing forms of Multiple Sclerosis | Headache, diarrhea, nausea, hair loss, elevated liver enzymes[5] |
| Brequinar | DHODH | ~10 nM | Investigational (Cancer, Transplant Rejection) | Myelosuppression, mucositis, dermatitis[5] |
| PTC299 | DHODH | EC50: 2.0-31.6 nM (anti-SARS-CoV-2) | Investigational (COVID-19) | Not specified in provided context |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.[5]
Experimental Protocols
In Vitro DHODH Enzyme Inhibition Assay
This assay directly quantifies the inhibitory potential of a compound against DHODH enzymatic activity.[5]
Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.[5]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.[5]
-
Recombinant human DHODH enzyme.
-
Dihydroorotate (substrate).
-
Electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) - DCIP).[5]
-
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.[5]
-
Assay Procedure:
-
Add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor to a 96-well plate.[5]
-
Initiate the reaction by adding dihydroorotate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
dot
Caption: Workflow for In Vitro DHODH Inhibition Assay.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general framework for evaluating the anti-tumor efficacy of a DHODH inhibitor in a mouse model.
Methodology:
-
Cell Culture and Implantation:
-
Culture a suitable cancer cell line (e.g., B16F10 melanoma).
-
Inject a suspension of cells (e.g., 1 x 10^5 cells in 100 µL) subcutaneously into the flank of immunocompromised mice.[12]
-
-
Tumor Growth Monitoring:
-
Treatment Administration:
-
Endpoint Analysis:
-
Monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
-
dot
Caption: General workflow for an in vivo efficacy study.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Guide: In Vitro IC50 Determination of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Disclaimer: Information regarding a specific molecule designated "Dhodh-IN-27" is not publicly available in the reviewed scientific literature. This guide has been developed to address the core technical requirements of the user's request by using Brequinar , a well-characterized and potent inhibitor of Dihydroorotate (B8406146) Dehydrogenase (DHODH), as a representative example. The methodologies and principles described herein are broadly applicable to the in vitro characterization of novel DHODH inhibitors.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the in vitro half-maximal inhibitory concentration (IC50) of DHODH inhibitors. It includes quantitative data for selected inhibitors, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
Introduction to DHODH Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the synthesis of nucleotides required for DNA and RNA replication.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for survival and growth.[1] Consequently, inhibiting DHODH is a compelling therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections.[1]
Brequinar is a potent and selective inhibitor of DHODH that blocks the synthesis of pyrimidine nucleotides, leading to cell growth inhibition.[1] The IC50 value is a critical parameter that quantifies the potency of an inhibitor like Brequinar, representing the concentration required to reduce the enzymatic activity of DHODH by 50%.
Quantitative Data: Comparative Potency of DHODH Inhibitors
The inhibitory potency of various compounds against human DHODH has been determined using in vitro enzymatic assays. The following table summarizes the IC50 values for Brequinar and other notable DHODH inhibitors for comparative purposes. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 (Human DHODH) | Reference(s) |
| Brequinar (DUP-785) | ~5.2 nM - 20 nM | [3][4] |
| Teriflunomide | ~407.8 nM | |
| Leflunomide (active metabolite A77 1726) | ~411 nM |
Note: IC50 values can vary depending on specific assay conditions, such as substrate concentrations and enzyme source.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
DHODH inhibitors exert their effect by blocking a critical step in the de novo synthesis of pyrimidines. This leads to the depletion of the intracellular pool of pyrimidines (like UMP, CTP, and TTP), which are essential building blocks for DNA and RNA. The consequence is an arrest of the cell cycle and an inhibition of proliferation in cells that rely heavily on this pathway.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.
Experimental Protocol: In Vitro DHODH Enzyme Inhibition Assay
The most common method for determining the IC50 of DHODH inhibitors is a spectrophotometric enzyme inhibition assay. This assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[5]
Principle
Recombinant human DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate. Electrons from this reaction are transferred to an electron acceptor, like Coenzyme Q10, and subsequently to DCIP. The reduction of DCIP leads to a decrease in absorbance at ~600-650 nm, which is monitored over time. The rate of this decrease is proportional to DHODH activity. The presence of an inhibitor will slow this rate.
Materials
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - DHODH substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[5]
-
Test compound (e.g., Brequinar) and DMSO for dilution
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 600-650 nm
Methodology
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., Brequinar) in DMSO. A typical starting concentration might be 10 mM, followed by 1:3 or 1:10 serial dilutions.
-
Reagent Preparation: Prepare working solutions of DHO, Coenzyme Q10, and DCIP in the assay buffer at their final desired concentrations (e.g., 500 µM DHO, 100 µM Coenzyme Q10, 200 µM DCIP).[5]
-
Assay Setup:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitor solutions to the appropriate wells.
-
Include a DMSO-only control (vehicle control, representing 100% enzyme activity) and a no-enzyme control (background).
-
Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.[5]
-
-
Reaction Initiation: Prepare a substrate mixture containing DHO, DCIP, and Coenzyme Q10 in the assay buffer. Initiate the enzymatic reaction by adding the substrate mixture to all wells.[5]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10-15 minutes) in kinetic mode.[6]
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the velocities to the vehicle control to determine the percentage of inhibition for each concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.[6]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 value of a DHODH inhibitor using the enzymatic assay described above.
Caption: Experimental workflow for determining DHODH inhibitor IC50 values.
References
- 1. Brequinar - Wikipedia [en.wikipedia.org]
- 2. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Dhodh-IN-27 for Cell Culture Studies
Introduction
Initial searches for a protocol specifically named "Dhodh-IN-27" did not yield specific results. The following application notes and protocols are based on the established methodologies for studying potent and specific inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. We will use "this compound" to represent a hypothetical, potent DHODH inhibitor to illustrate these applications.
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1][2][3] This pathway is crucial for the production of nucleotide building blocks required for DNA and RNA synthesis.[4] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, making DHODH a compelling target for therapeutic intervention.[5][6] Inhibition of DHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in cell growth and survival.[1][7]
These application notes provide a comprehensive guide for researchers to effectively utilize a potent DHODH inhibitor, herein referred to as this compound, for in vitro cell culture studies. The document covers methodologies for assessing cell viability, apoptosis, and cell cycle distribution.
Data Presentation
The efficacy of DHODH inhibitors can vary significantly between different cell lines. The following tables provide example data, illustrating the typical potency and effects of such inhibitors.
Table 1: In Vitro Efficacy of a Representative DHODH Inhibitor
| Cell Line | Disease Type | IC50 (nM) for Cell Growth Inhibition | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 0.2 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 3.8 (for inhibitor H-006) | [8] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | <100 (for inhibitor Brequinar) | [6] |
Table 2: Effect of DHODH Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| T-ALL Cell Lines | 1 µM Brequinar (72h) | Decreased | Increased (S-phase arrest) | - | [6] |
| ESCC Cells | DHODH Knockdown | - | Increased (S-phase arrest) | - | [2] |
| Melanoma Cells | DHODH Inhibition | - | Increased (S-phase arrest) | - | [5] |
Table 3: Induction of Apoptosis by DHODH Inhibition
| Cell Line | Treatment | Assay | Result | Reference |
| T-ALL Cell Lines | 1 µM Brequinar | Annexin V Staining | Time-dependent increase in apoptosis | [6] |
| ESCC Cells | DHODH Knockdown | Apoptosis Assay | Increased apoptosis | [2] |
| Jurkat | 20 µM Camptothecin (Positive Control) | Caspase-3/7 Activity | Increased fluorescence | [9] |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using a Luminescent Assay
This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50) using a commercially available ATP-based luminescent assay (e.g., CellTiter-Glo®).[1][6]
Materials:
-
This compound
-
Cell culture grade DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well, opaque-walled, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent[1]
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a pre-determined optimal density to ensure logarithmic growth throughout the experiment (e.g., 1,000-10,000 cells/well).[1] Allow adherent cells to attach for 18-24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to prepare working solutions at 2x the desired final concentrations. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 nM) is recommended.[1]
-
Cell Treatment: Add an equal volume of the 2x compound working solutions to the corresponding wells on the cell plate. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 48, 72, or 96 hours).[1]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the luminescent assay reagent according to the manufacturer's protocol (e.g., add a volume equal to the culture medium volume in the well).[10]
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10] Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a suitable non-linear regression curve-fitting model.[7]
Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay
This protocol measures the activity of effector caspases 3 and 7, key markers of apoptosis, using a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7 or similar).[9][10]
Materials:
-
Your cell line of interest
-
6-well or 12-well plates
-
This compound
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Caspase-Glo® 3/7 Assay System or equivalent fluorescent kit[9][10]
-
Luminometer or Fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates at an appropriate density. Treat cells with this compound at 1x, 5x, and 10x the predetermined IC50 concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[11]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[10]
-
Assay:
-
For a 96-well plate format (can be adapted from larger plates): Add 100 µL of the Caspase-Glo® 3/7 reagent to each well containing 100 µL of cells in culture medium.[10]
-
Mix the contents gently using a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[11]
-
Measurement: Measure the resulting luminescence or fluorescence using a plate reader.[9][11]
-
Data Analysis: Subtract the background reading from a no-cell control and plot the relative luminescence/fluorescence units (RLU/RFU) for each treatment condition.
Protocol 3: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution by staining DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.[12][13]
Materials:
-
Your cell line of interest
-
6-well plates
-
This compound
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer[1]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 0.5-1.0 x 10^6 cells per well in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentrations (e.g., IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.[12]
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells for fixation.[1] Incubate the cells at -20°C for at least 2 hours (or overnight).[1]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase staining solution.[13]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[14] Use appropriate software to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (fluorescence intensity).
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for IC50 Determination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Application Notes and Protocols for Dhodh-IN-27 in Cancer Cell Line Experiments
Disclaimer: Publicly available data for a compound specifically named "Dhodh-IN-27" is limited. The following application notes and protocols are based on the established mechanisms and experimental data of other well-characterized, potent Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors. "this compound" is used as a placeholder to represent a potent and selective DHODH inhibitor. Researchers should validate these protocols and expected outcomes for their specific molecule of interest.
Application Notes
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[2] Rapidly proliferating cells, particularly cancer cells, are highly dependent on this pathway to meet their increased demand for pyrimidines, making DHODH a compelling therapeutic target in oncology.[1][2][3] this compound, as a potent DHODH inhibitor, is designed to exploit this metabolic vulnerability.
Mechanism of Action
This compound inhibits the enzymatic activity of DHODH, which is located on the inner mitochondrial membrane.[1] This inhibition blocks the conversion of dihydroorotate to orotate, leading to a depletion of the intracellular pyrimidine pool.[4] The consequences of pyrimidine starvation in cancer cells are multifaceted and include:
-
Cell Cycle Arrest: Insufficient pyrimidines for DNA synthesis leads to a halt in the S phase of the cell cycle.[1][5]
-
Induction of Apoptosis: Severe metabolic stress resulting from the lack of essential building blocks for DNA and RNA can trigger programmed cell death.[1][3]
-
Induction of Ferroptosis: DHODH inhibition has been shown to promote ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, particularly in cancer cells with low GPX4 expression.[3][6][7]
-
Cellular Differentiation: In certain hematological malignancies like Acute Myeloid Leukemia (AML), DHODH inhibition can induce the differentiation of cancer cells.[1][8]
-
Immunomodulation: Recent studies indicate that DHODH inhibition can enhance the presentation of tumor antigens on the cell surface, potentially increasing the efficacy of immune checkpoint blockade therapies.[9][10]
Data Presentation
Table 1: Example Anti-proliferative Activity of this compound (IC₅₀)
The following data, modeled on the activity of the potent DHODH inhibitor Brequinar, illustrates the expected nanomolar efficacy of this compound across various cancer cell lines after a 72-hour treatment period.[3]
| Cell Line | Cancer Type | Example IC₅₀ (nM) |
| SK-N-BE(2)C | Neuroblastoma | 15 |
| KELLY | Neuroblastoma | 20 |
| S2-013 | Pancreatic Ductal Adenocarcinoma | 25 |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | 30 |
| A375 | Melanoma | 50 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 12 |
| JURKAT | T-cell Acute Lymphoblastic Leukemia | 18 |
| SH-EP | Neuroblastoma (Resistant) | > 1000 |
Note: IC₅₀ values are highly dependent on experimental conditions, including cell seeding density and assay duration.[2]
Experimental Protocols
The following are detailed protocols for key assays to characterize the effects of this compound on cancer cell lines.
Protocol: Cell Viability Assay (CCK-8/MTT)
This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[1] Allow cells to adhere and resume growth overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement (CCK-8):
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against the log-transformed drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[1]
-
Table 2: Recommended Parameters for Cell Viability Assay
| Parameter | Recommended Value |
| Cell Seeding Density | 2,000 - 5,000 cells/well |
| Treatment Duration | 72 hours |
| CCK-8 Incubation | 1 - 4 hours |
| Absorbance Wavelength | 450 nm |
Protocol: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.[12]
Materials:
-
Cells treated with this compound (e.g., at 1x and 5x IC₅₀ concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells in 6-well plates with this compound for a specified time (e.g., 24-48 hours).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining:
-
Analysis: Analyze the samples by flow cytometry within one hour.[13] Differentiate cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Protocol: Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in pathways affected by DHODH inhibition, such as apoptosis (Cleaved PARP, Cleaved Caspase-3) or cell cycle regulation (p53, c-Myc).[3][15]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-c-Myc, anti-p21, anti-cleaved Caspase-3, anti-β-actin)[8][15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[1]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[1]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH Antibody | Cell Signaling Technology [cellsignal.com]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of DHODH Inhibitors in Mouse Models
Topic: Dhodh-IN-27 In Vivo Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, specific in vivo studies for a compound designated "this compound" are not extensively published in publicly available literature. The following application notes and protocols are a comprehensive guide based on established methodologies for other well-characterized Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, such as Brequinar, Genz-667348, and Leflunomide. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for this compound in their specific mouse model.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling therapeutic target.[1][3] Inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, resulting in cell cycle arrest and apoptosis in these fast-dividing cells.[1] Several DHODH inhibitors have demonstrated significant preclinical anti-cancer and anti-malarial activity in various mouse models.[4][5][6]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of DHODH inhibitors is the disruption of pyrimidine synthesis.[1] This leads to a cascade of downstream effects culminating in the inhibition of cell proliferation.
A typical in vivo efficacy study for a DHODH inhibitor involves several key stages, from animal model selection to endpoint analysis.
Data Presentation: Comparative In Vivo Dosing of DHODH Inhibitors
The following tables summarize the in vivo dosing and administration of several DHODH inhibitors in mice from published studies. This information can serve as a guide for designing experiments with this compound.
Table 1: DHODH Inhibitors in Cancer Mouse Models
| Inhibitor | Cancer Model | Animal Model | Dose | Administration Route | Study Focus |
| Brequinar | Small Cell Lung Cancer | PDX and autochthonous mouse models | Not specified | Not specified | Strong tumor growth suppression[5] |
| Brequinar | Neuroblastoma | Xenograft and transgenic models | Not specified | Not specified | Reduced tumor growth and extended survival[6] |
| Brequinar | Melanoma | Xenograft model | 10 mg/kg, daily | Intraperitoneal (IP) | Combination immunotherapy[7] |
| Leflunomide | Neuroblastoma | Xenograft model | Not specified | Not specified | Suppressed tumor proliferation[8] |
| (R)-HZ00 | Not specified | Xenograft model | 150 mg/kg, q.d. | Not specified | Reduced tumor growth in combination with nutlin-3[9] |
| BAY 2402234 | AML | Xenograft model | Up to 5 mg/kg, daily | Oral (p.o.) | Anti-tumor efficacy[7] |
| Meds433 | CML | Xenograft model | 10 and 20 mg/kg | Not specified | Not specified[7] |
Table 2: DHODH Inhibitors in Anti-Malarial Mouse Models
| Inhibitor | Parasite Model | Animal Model | Dose | Administration Route | Key Outcome |
| Genz-667348 | P. berghei | Murine model | 100 mg/kg/day | Oral (twice-daily) | Sterile cure[4][10] |
| Genz-668857 | P. berghei | Murine model | ED₅₀ of 13-21 mg/kg/day | Oral (twice-daily) | Efficacy[4] |
| Genz-669178 | P. berghei | Murine model | ED₅₀ of 13-21 mg/kg/day | Oral (twice-daily) | Efficacy[4] |
Experimental Protocols
Below are representative protocols for key experiments to evaluate the in vivo efficacy of a novel DHODH inhibitor like this compound.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose, or DMSO and corn oil)[1]
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the study.
-
Dose Formulation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Dose Escalation: Start with a low dose and escalate in subsequent cohorts of mice. A common starting dose could be based on in vitro efficacy data.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 14 days).
-
Monitoring: Monitor mice daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.
Materials:
-
This compound
-
Vehicle solution
-
Healthy mice
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice at a dose below the MTD.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Data Analysis: Calculate key PK parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.
Materials:
-
This compound
-
Vehicle solution
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)[1]
-
Human cancer cell line or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.[8]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.[1]
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Treatment Administration: Administer this compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage for 2-4 weeks).[1]
-
Tumor and Body Weight Measurement: Measure tumor volume and body weight two to three times per week.[8] Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
Endpoint Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis, such as histology, biomarker analysis, or western blotting.[8]
Logical Relationships in DHODH Inhibition
The inhibition of DHODH sets off a series of events that can be logically mapped to understand the overall therapeutic effect.
Conclusion
While specific in vivo protocols for this compound are not yet available, the extensive research on other DHODH inhibitors provides a solid foundation for designing robust preclinical studies.[7] By leveraging the methodologies outlined in these application notes, researchers can effectively evaluate the in vivo efficacy and mechanism of action of novel DHODH inhibitors. Careful consideration of the animal model, drug formulation, and endpoint analyses will be critical for a successful in vivo evaluation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Fattiviracin FV-8 (WF-8) in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fattiviracin FV-8 (also referred to as WF-8) is a novel glycolipid antiviral agent isolated from the culture broth of Streptomyces microflavus. It has demonstrated potent and broad-spectrum antiviral activity against a range of enveloped viruses. This document provides detailed application notes and protocols for the use of Fattiviracin FV-8 in antiviral research, based on available scientific literature.
Fattiviracin FV-8 is a neutral glycolipid that has been shown to be effective against Human Immunodeficiency Virus type 1 (HIV-1), Herpes Simplex Virus type 1 (HSV-1), Varicella-Zoster Virus (VZV), and Influenza A and B viruses.[1][2] Its mechanism of action is distinct from many existing antiviral drugs, as it appears to directly target the viral particle to inhibit its entry into the host cell.[3]
Mechanism of Action
The primary antiviral mechanism of Fattiviracin FV-8 is the inhibition of viral entry into host cells.[3] This is achieved through a direct interaction with the viral particle, leading to its inactivation without causing lysis.[3] Research suggests that Fattiviracin FV-8 modulates the fluidity of the viral envelope and/or the host cell plasma membrane.[1][4] This alteration in membrane fluidity is thought to impede the conformational changes and fusion events necessary for the viral envelope to merge with the host cell membrane, thus preventing the release of the viral genome into the cytoplasm.[1][4]
dot
Caption: Proposed mechanism of action of Fattiviracin FV-8.
Quantitative Antiviral Activity
The antiviral efficacy of Fattiviracin FV-8 has been quantified against several viruses. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values derived from in vitro studies.
| Virus | Strain(s) | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Reference |
| HIV-1 | IIIB (T-tropic) | MAGI/CCR5 | 4.3 | 280 | [3] |
| JR-FL (M-tropic) | MAGI/CCR5 | 3.5 | 280 | [3] | |
| 89.6 (Dual-tropic) | MAGI/CCR5 | 6.1 | 280 | [3] | |
| HSV-1 | KOS | Vero | 2.7 | >5000 | [3] |
| VZV | Oka | Vero | 3.0 | >5000 | [3] |
| Influenza A | H1N1 | MDCK | 1.9 | Not Reported | [3] |
| Influenza B | B/Lee/40 | MDCK | 3.3 | Not Reported | [3] |
Experimental Protocols
Detailed experimental protocols for evaluating the antiviral activity of Fattiviracin FV-8 are provided below. These are representative protocols based on standard virological assays and published data on FV-8.
Cytotoxicity Assay (CC₅₀ Determination)
This protocol is to determine the concentration of Fattiviracin FV-8 that causes a 50% reduction in the viability of the host cells.
-
Materials:
-
Host cells (e.g., Vero, MAGI/CCR5, MDCK)
-
Complete culture medium
-
Fattiviracin FV-8 stock solution
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTT, XTT, or Cell Counting Kit-8)
-
Plate reader
-
-
Protocol:
-
Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of Fattiviracin FV-8. Include a vehicle control (medium with the same concentration of the solvent used for FV-8) and a cell-only control (medium without FV-8).
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration of FV-8 relative to the cell-only control.
-
The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the FV-8 concentration and fitting the data to a dose-response curve.
-
dot
Caption: Workflow for determining the CC₅₀ of Fattiviracin FV-8.
Plaque Reduction Assay (EC₅₀ Determination for HSV-1 and VZV)
This assay is used to quantify the antiviral activity of Fattiviracin FV-8 by measuring the reduction in the number of viral plaques.
-
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells) in 6- or 12-well plates
-
Virus stock (e.g., HSV-1, VZV)
-
Serum-free culture medium
-
Fattiviracin FV-8 stock solution
-
Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
-
Protocol:
-
Prepare serial dilutions of Fattiviracin FV-8 in serum-free medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Mix the diluted virus with each dilution of Fattiviracin FV-8 (and a vehicle control) and incubate at 37°C for 1 hour.
-
Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
Incubate at 37°C for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium containing the corresponding concentration of Fattiviracin FV-8.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Fix the cells with the fixing solution and then stain with the crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of FV-8 compared to the virus control.
-
The EC₅₀ value is determined by plotting the percentage of plaque reduction against the log of the FV-8 concentration and fitting the data to a dose-response curve.
-
dot
Caption: Workflow for the Plaque Reduction Assay.
Time-of-Addition Assay (to confirm mechanism of action)
This assay helps to determine the stage of the viral life cycle that is inhibited by Fattiviracin FV-8.
-
Materials:
-
Host cells and virus
-
Fattiviracin FV-8 at a concentration several times its EC₅₀
-
Culture medium
-
Appropriate assay for quantifying viral replication (e.g., plaque assay, ELISA for viral antigen, or qPCR for viral RNA/DNA)
-
-
Protocol:
-
Seed host cells in a multi-well plate.
-
Infect the cells with the virus.
-
Add Fattiviracin FV-8 at different time points relative to the time of infection (e.g., -2h, 0h, 1h, 2h, 4h, 8h post-infection).
-
Incubate the plates for a full replication cycle of the virus.
-
Quantify the level of viral replication in each well.
-
Plot the percentage of viral inhibition against the time of drug addition. A significant loss of antiviral activity when the drug is added after viral entry suggests that the compound acts at an early stage of the viral life cycle. For Fattiviracin FV-8, it is expected that the antiviral effect will be most potent when added at the time of or before infection.[3]
-
Conclusion
Fattiviracin FV-8 is a promising broad-spectrum antiviral agent with a unique mechanism of action that targets the early stage of viral entry. Its high selectivity index against several enveloped viruses makes it an interesting candidate for further preclinical and clinical development. The protocols and data presented in these application notes provide a foundation for researchers to investigate the antiviral properties of Fattiviracin FV-8 and explore its potential as a therapeutic agent.
References
- 1. A broad antiviral neutral glycolipid, fattiviracin FV-8, is a membrane fluidity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of fattiviracin FV-8 against human immunodeficiency virus type 1 (HIV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The broad anti-viral agent glycyrrhizin directly modulates the fluidity of plasma membrane and HIV-1 envelope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dhodh-IN-27 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-27 is an experimental, potent, and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] This pathway is essential for the production of pyrimidines, which are fundamental building blocks for DNA and RNA.[1][2] Cancer cells, with their high proliferative rate, exhibit a significant demand for nucleotides, rendering them particularly vulnerable to the inhibition of this pathway.[1][2] By blocking DHODH, this compound depletes the intracellular pyrimidine pool, which in turn leads to cell cycle arrest, inhibition of proliferation, and in some instances, apoptosis of cancer cells.[1][3][4]
While DHODH inhibitors have demonstrated robust preclinical efficacy, their effectiveness as single agents in clinical settings has been modest.[1] This has led to the exploration of combination therapy strategies to enhance their anti-cancer effects and overcome potential resistance mechanisms.[1] Combining this compound with other therapeutic agents can target multiple oncogenic pathways simultaneously, leading to synergistic anti-tumor activity.[1] Promising combination strategies include co-administration with immune checkpoint inhibitors, BCL-2 family inhibitors (e.g., Venetoclax), and standard-of-care chemotherapies.[1][5]
These application notes provide a comprehensive guide for the experimental design and execution of studies evaluating this compound in combination therapies. Detailed protocols for key in vitro assays are provided to enable researchers to assess synergistic effects and elucidate the underlying mechanisms of action.
Data Presentation
Quantitative data from combination studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Single-Agent IC50 Determination
| Cell Line | This compound IC50 (nM) | Combination Agent IC50 (nM) |
| Cell Line A | ||
| Cell Line B | ||
| Cell Line C |
Table 2: Combination Index (CI) Values for this compound and Combination Agent
| Cell Line | Molar Ratio (this compound:Agent) | Fa 0.5 (CI) | Fa 0.75 (CI) | Fa 0.9 (CI) | Synergy Interpretation* |
| Cell Line A | 1:1 | ||||
| 1:2 | |||||
| 2:1 | |||||
| Cell Line B | 1:1 | ||||
| 1:2 | |||||
| 2:1 |
*Synergy (CI < 0.9), Additive (CI = 0.9-1.1), Antagonism (CI > 1.1)
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Vehicle Control | |||
| This compound (IC50) | |||
| Combination Agent (IC50) | |||
| Combination |
Table 4: Cell Cycle Analysis
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) | |||
| Combination Agent (IC50) | |||
| Combination |
Mandatory Visualizations
Signaling Pathway
Caption: DHODH Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Experimental Workflow for Synergy Screening.
Logical Relationship
Caption: Logic of this compound Combination Therapy.
Experimental Protocols
Cell Viability and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent individually in selected cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (Note: Use of dialyzed fetal bovine serum (FBS) is recommended to prevent uridine (B1682114) in the medium from rescuing cells from the effects of this compound[1])
-
This compound
-
Combination agent
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours (or a predetermined appropriate time).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Normalize the data to the vehicle control and use non-linear regression analysis to calculate the IC50 values.
Synergy Analysis using the Chou-Talalay Method
Objective: To determine if the combination of this compound and the partner drug results in synergistic, additive, or antagonistic effects.
Materials:
-
Materials from Protocol 1
-
CompuSyn software or other suitable analysis software
Protocol:
-
Based on the individual IC50 values, design a concentration matrix for the combination treatment. A common approach is to use a constant ratio of the two drugs based on their IC50s (e.g., 1:1, 1:2, 2:1 ratios) and test several dilutions of this mixture.[1]
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Treat the cells with this compound alone, the combination agent alone, and the combination of both at the various concentrations.[1] Include a vehicle control.
-
After 72 hours of incubation, perform the CellTiter-Glo® assay as described in Protocol 1.
-
Analyze the dose-response data using CompuSyn software to calculate the Combination Index (CI). The CI value quantitatively determines the nature of the drug interaction.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound, the combination agent, and their combination.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the vehicle, this compound (at its IC50), the combination agent (at its IC50), and the combination of both for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
Objective: To determine the effect of the combination therapy on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Protocol:
-
Seed and treat cells in 6-well plates as described in Protocol 3.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Proteins
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PARP, Caspase-3, p53, c-Myc, p21, Bcl-2, Mcl-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells as described in Protocol 3.
-
Lyse the cells and quantify protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Developing Assays for DHODH Inhibitor Activity: Application Notes and Protocols for Dhodh-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate (B8406146) Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling therapeutic target for oncology, autoimmune disorders, and viral infections.[3][4] Dhodh-IN-27 is a novel investigational inhibitor of DHODH. These application notes provide detailed protocols for characterizing the in vitro activity of this compound and similar compounds.
The primary mechanism of action of DHODH inhibitors is the depletion of the cellular pyrimidine pool, which leads to cell cycle arrest and a reduction in cell proliferation.[1][5] The protocols outlined below describe methods to quantify the enzymatic inhibition of DHODH, assess the anti-proliferative effects on cultured cells, and confirm the on-target activity of the inhibitor.
Data Presentation: Comparative Inhibitor Potency
The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables provide reference IC50 values for several well-characterized DHODH inhibitors. The corresponding values for this compound must be determined experimentally using the protocols provided herein.
Table 1: Biochemical IC50 Values of Known DHODH Inhibitors against Human DHODH
| Inhibitor | IC50 (nM) | Reference(s) |
| BAY 2402234 | 1.2 | [1] |
| Brequinar | 5.2 | [1] |
| ASLAN003 | 35 | [1] |
| Teriflunomide | ~600 | |
| A77 1726 | 411 | [1] |
| This compound | To Be Determined |
Table 2: Cell-Based IC50 Values of Known DHODH Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference(s) |
| Brequinar | A-375 | 0.59 | |
| Brequinar | A549 | 4.1 | |
| Teriflunomide | MDA-MB-468 | 31.36 (96h) | |
| This compound | To Be Determined |
Signaling Pathways and Experimental Workflows
To understand the context of the assays, it is crucial to visualize the underlying biological pathway and the experimental procedures.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
Figure 2: General Experimental Workflow for IC50 Determination.
Experimental Protocols
Protocol 1: Biochemical DHODH Enzyme Inhibition Assay (DCIP-Based)
This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP).
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 1 µM to 100 µM, which can be further diluted in the assay.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 98 µL of the reaction mixture to each well.
-
Add recombinant DHODH enzyme to each well to a final concentration of approximately 5-10 nM.
-
Incubate at 37°C for 30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the reaction by adding DCIP solution to each well.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time (kinetic mode) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT/WST-1)
This protocol assesses the effect of this compound on the proliferation of a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., A549, Jurkat, MOLM-13)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing the various concentrations of the inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement (WST-1 example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all measurements.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control (100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Uridine (B1682114) Rescue Assay
This assay confirms that the anti-proliferative effect of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway. Exogenous uridine can bypass the DHODH-catalyzed step, thus "rescuing" the cells from the inhibitor's effect.[5]
Procedure:
-
Follow the Cell-Based Proliferation Assay (Protocol 2) as described.
-
Prepare a parallel set of 96-well plates.
-
In this parallel set, in addition to the serial dilutions of this compound, supplement the culture medium with 100 µM uridine.
-
After the 72-hour incubation, measure cell viability as described in Protocol 2.
-
Data Analysis:
-
Calculate the IC50 values for this compound in the absence and presence of uridine.
-
A significant rightward shift (increase) in the IC50 value in the presence of uridine confirms that the primary mechanism of action of this compound is the inhibition of DHODH.[1]
-
Figure 3: Hit Validation Workflow for a DHODH Inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ic50 values ranged: Topics by Science.gov [science.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHODH Inhibitor Treatment in Xenograft Models
Subject: Evaluation of Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitor, Dhodh-IN-27, in Preclinical Xenograft Models
Note on the Investigated Compound: Initial searches for a compound specifically named "this compound" have not yielded publicly available data regarding its use in xenograft or cancer models. A compound designated "this compound" (also known as WF-8) is listed as a dihydroorotate dehydrogenase (DHODH) inhibitor with an IC50 of 64.97 μM, primarily for use as an herbicide[1]. The high IC50 value suggests low potency, which may limit its therapeutic applicability.
Due to the absence of specific data for "this compound" in the context of cancer xenograft studies, this document will provide a representative set of application notes and protocols based on a well-characterized, potent, and clinically evaluated DHODH inhibitor, Brequinar . This will serve as a detailed guide for researchers and drug development professionals on the preclinical evaluation of DHODH inhibitors in xenograft models.
Introduction to DHODH as a Therapeutic Target in Oncology
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[2][3] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[2][3] DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain.[3][4] Inhibition of DHODH depletes the pyrimidine nucleotide pool, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] Several DHODH inhibitors, including Brequinar, have shown robust anti-tumor activity in a variety of preclinical cancer models.[7]
Quantitative Data Summary: Brequinar in Xenograft Models
The following table summarizes the efficacy of Brequinar as a single agent or in combination therapy across various cancer xenograft models.
| Cancer Type | Cell Line | Animal Model | Brequinar Dosage | Treatment Duration | Outcome | Reference |
| Neuroblastoma | SK-N-BE(2)C, SK-N-AS | Transgenic TH-MYCN mice | Not Specified | Short-term | Significantly upregulated ferroptosis-related genes | [1] |
| Neuroblastoma | Not Specified | Xenograft and transgenic mice | Not Specified | Not Specified | Dramatically reduced tumor growth and extended survival | [1] |
| Medulloblastoma | D458 (metastatic) | Zebrafish Xenograft | Not Specified | Not Specified | Significantly inhibited tumor growth at non-toxic concentrations | [6] |
| Pancreatic Cancer | Not Specified | Pancreatic tumor xenograft model | Not Specified | Not Specified | Strong anti-cancer activity | [8] |
| Melanoma | B16F10 | Immunocompetent mice | Not Specified | Not Specified | Impressive single-agent efficacy; prolonged survival in combination with immune checkpoint blockade | [9] |
| Esophageal Squamous Cell Carcinoma | KYSE150 | Xenograft mouse model | Not Specified | Not Specified | Ectopic DHODH expression promoted tumor growth | [10] |
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
Objective: To establish solid tumors in immunocompromised mice for the evaluation of DHODH inhibitor efficacy.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML, A549 for lung cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
6-8 week old immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture cancer cells in a 37°C, 5% CO₂ incubator to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Brequinar Administration in Xenograft Models
Objective: To administer the DHODH inhibitor to tumor-bearing mice and monitor its effects.
Materials:
-
Brequinar sodium salt
-
Vehicle for solubilization (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles or appropriate needles for intraperitoneal (IP) injection
-
Calipers for tumor measurement
-
Scale for monitoring body weight
Protocol:
-
Prepare the Brequinar solution in the chosen vehicle at the desired concentration.
-
Administer Brequinar to the treatment group via the chosen route (e.g., oral gavage or IP injection) at a predetermined dose and schedule (e.g., daily, twice daily).
-
Administer an equal volume of the vehicle to the control group.
-
Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.
-
At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot, RNA sequencing).
Western Blot Analysis for Target Engagement and Downstream Effects
Objective: To assess the impact of DHODH inhibition on key signaling proteins.
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p53, anti-DHODH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Homogenize a portion of the excised tumor tissue in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
Visualizations: Signaling Pathways and Experimental Workflow
DHODH Inhibition and Downstream Cellular Effects
The inhibition of DHODH leads to a depletion of pyrimidines, which in turn affects multiple cellular processes, including DNA replication, RNA synthesis, and cell cycle progression. This can lead to the activation of tumor suppressor pathways, such as p53, and the downregulation of oncogenic drivers like MYC.[6][11]
Caption: Mechanism of action of Brequinar via DHODH inhibition.
Experimental Workflow for Xenograft Studies
The following diagram outlines the typical workflow for evaluating a DHODH inhibitor in a preclinical xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 8. Therapeutic potential of interleukin-27 against cancers in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | IL27Rα Deficiency Alters Endothelial Cell Function and Subverts Tumor Angiogenesis in Mammary Carcinoma [frontiersin.org]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Dhodh-IN-27 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dhodh-IN-27 and other dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. Our aim is to help you navigate experimental variability and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH) with a reported IC50 of 64.97 μM.[1] DHODH is a critical mitochondrial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA.[2][3][4] By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequently inhibiting cell proliferation.[3][5] This makes it a tool for studying diseases characterized by rapid cell growth, such as cancer.[3][4]
Q2: What are the common causes of experimental variability when using DHODH inhibitors like this compound?
A2: Variability in experiments with DHODH inhibitors can arise from several factors:
-
Compound Handling and Stability: this compound, like many small molecules, has specific solubility and stability characteristics. Inconsistent preparation of stock solutions, improper storage, and repeated freeze-thaw cycles can lead to significant variability.[3]
-
Cell Line-Specific Metabolism: Cells can synthesize pyrimidines through both the de novo pathway (targeted by this compound) and the salvage pathway.[6] Cell lines with a highly active salvage pathway can bypass the effects of DHODH inhibition, leading to apparent resistance or variable responses.[6]
-
Culture Conditions: The presence of pyrimidines, particularly uridine (B1682114), in cell culture supplements like fetal bovine serum (FBS) can rescue cells from the effects of DHODH inhibition.[3][7]
-
Experimental Parameters: Cell seeding density, passage number, and the duration of the experiment can all influence the observed efficacy of the inhibitor.[3][6]
-
Lot-to-Lot Reagent Variability: There can be variations in the purity and activity of chemical compounds and other reagents between different manufacturing lots.[3]
Q3: How can I confirm that the observed cellular effects are specifically due to DHODH inhibition?
A3: A "uridine rescue" experiment is the standard method to confirm the on-target effect of a DHODH inhibitor.[6] The inhibitory effects of this compound on cell proliferation or other phenotypes should be reversible by supplementing the culture medium with uridine.[6][7][8] If the addition of uridine restores the normal phenotype, it strongly indicates that the observed effects are due to the inhibition of the de novo pyrimidine synthesis pathway.[6]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value or Reduced Efficacy
Possible Causes & Troubleshooting Steps
| Possible Cause | Explanation | Troubleshooting Steps |
| Compound Precipitation | This compound may precipitate out of solution in aqueous culture media, reducing its effective concentration.[3] | - Ensure complete dissolution in DMSO before preparing aqueous dilutions.- Prepare fresh dilutions for each experiment.[3]- Visually inspect media for any signs of precipitation. |
| Pyrimidine Salvage Pathway Activity | The presence of uridine in fetal bovine serum (FBS) can allow cells to bypass the de novo synthesis pathway, masking the inhibitor's effect.[3][7] | - Use dialyzed FBS to minimize the concentration of nucleosides.[6]- Perform a uridine rescue experiment to confirm on-target activity.[6] |
| High Cell Density | At high cell densities, the demand for pyrimidines increases, and cell-to-cell interactions can alter drug sensitivity, potentially requiring higher inhibitor concentrations.[3] | - Optimize cell seeding density to ensure logarithmic growth throughout the assay.- Maintain consistent seeding density across all experiments.[3] |
| Cell Line Characteristics | Different cell lines exhibit varying dependencies on the de novo pyrimidine pathway.[6] Additionally, cell lines can experience phenotypic drift with high passage numbers, altering drug sensitivity.[3] | - Regularly authenticate cell lines.- Use cells within a consistent and low passage number range.[3]- Establish and use a master cell bank.[3] |
Issue 2: Inconsistent Results Between Experiments
Possible Causes & Troubleshooting Steps
| Possible Cause | Explanation | Troubleshooting Steps |
| Inconsistent Compound Handling | This compound's solubility and stability can be compromised by the quality of DMSO and handling procedures.[3] | - Use high-quality, anhydrous DMSO for stock solutions.[3]- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Adhere to a standardized protocol for stock preparation and storage.[3] |
| Lot-to-Lot Reagent Variability | Variations in the purity and activity of this compound or other critical reagents can lead to inconsistent results.[3] | - If possible, purchase a large single lot of the inhibitor for a series of experiments.- Qualify new lots of reagents (e.g., FBS, media) before use in critical experiments. |
| Variability in Experimental Setup | Minor variations in incubation times, cell numbers, or reagent volumes can contribute to experimental noise. | - Follow a detailed, standardized experimental protocol.- Ensure all equipment (pipettes, incubators, etc.) is properly calibrated. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DHODH Inhibition
Caption: DHODH inhibition by this compound blocks the de novo pyrimidine synthesis pathway.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting this compound experiments.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] Water-absorbing DMSO can impact compound solubility.[3]
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Dissolution: To ensure the compound is fully dissolved, warm the solution to 37°C and use an ultrasonic bath if necessary.[3]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Important: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[3]
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density that allows for logarithmic growth during the assay. Ensure consistent seeding across all wells.
-
Cell Adherence: Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare fresh serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours). The optimal time may vary depending on the cell line's doubling time.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Uridine Rescue Experiment
-
Experimental Setup: Design your primary assay (e.g., a cell viability assay) as you normally would.
-
Co-treatment: In a parallel set of experiments, treat the cells with the same concentrations of this compound, but also co-incubate them with uridine (a typical starting concentration is 50-100 µM).
-
Controls: Include the following controls:
-
Vehicle control (no inhibitor, no uridine)
-
This compound only
-
Uridine only
-
-
Incubation and Analysis: Follow the same incubation and analysis procedures as your primary assay.
-
Interpretation: If the cytotoxic or anti-proliferative effects of this compound are diminished or completely reversed in the presence of uridine, this confirms that the inhibitor is acting on-target by depleting the pyrimidine pool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dhodh-IN-27 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Dhodh-IN-27, a potent Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitor, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly at the S-phase, and subsequently apoptosis in rapidly proliferating cancer cells that are highly dependent on this pathway for survival.[5][6][7]
Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms of resistance?
A2: Resistance to DHODH inhibitors like this compound can emerge through several mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can bypass the de novo synthesis blockade by upregulating the pyrimidine salvage pathway. This pathway utilizes extracellular uridine (B1682114) and cytidine. A key enzyme in this pathway, uridine-cytidine kinase 2 (UCK2), is often overexpressed in resistant cells.[5][8]
-
Increased Expression or Amplification of DHODH: Overexpression or gene amplification of the DHODH protein can effectively "titrate out" the inhibitor, necessitating higher concentrations of this compound to achieve the same inhibitory effect.[5][9]
-
Mutations in the DHODH Gene: Point mutations within the drug-binding site of the DHODH enzyme can reduce the binding affinity of this compound, thereby restoring enzymatic function despite the presence of the inhibitor.[9]
-
Upregulation of Upstream Enzymes: Increased expression of the trifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), which functions upstream of DHODH, can lead to an increased substrate flux through the de novo pathway, potentially overcoming the inhibition.[5][8]
Q3: How can I experimentally determine the specific mechanism of resistance in my cell line?
A3: A multi-faceted approach is recommended to elucidate the resistance mechanism:
-
Gene Expression Analysis (qPCR/RNA-seq): Quantify the mRNA levels of key genes in both your sensitive and resistant cell lines. Look for upregulation of DHODH, UCK2, CAD, and nucleoside transporters like SLC29A1 (ENT1) in the resistant cells.[5][8][10]
-
Western Blot Analysis: Assess the protein levels of DHODH, UCK2, and CAD to confirm if the observed changes in mRNA expression translate to the protein level.[5]
-
DHODH Gene Sequencing: Sequence the coding region of the DHODH gene in your resistant cell line to identify any potential mutations that could confer resistance.[5][9]
-
Uridine Rescue Assay: Confirm that the resistance is related to the pyrimidine synthesis pathway. The cytotoxic effects of this compound should be reversible by the addition of exogenous uridine to the culture medium in both sensitive and, to some extent, resistant cells, confirming on-target activity.[8][10]
Troubleshooting Guides
Problem 1: this compound shows reduced efficacy in my experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Media Composition | Check if the culture medium is supplemented with high levels of uridine or other pyrimidine precursors that could bypass the effect of this compound.[5] Use a pyrimidine-free medium for your experiments if possible. |
| Drug Potency and Storage | Ensure this compound is properly stored, typically at -80°C, to maintain its potency. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[5] |
| Cell Line Integrity | Perform regular cell line authentication to ensure you are working with the correct cell line. Conduct mycoplasma testing, as contamination can alter cellular metabolism and drug response.[5] |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the IC50 value of this compound for your specific cell line.[10] See the data presentation section for example concentrations. |
Problem 2: I am unable to confirm the upregulation of the pyrimidine salvage pathway in my resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Uridine Uptake Assay Lacks Sensitivity | If using a uridine uptake assay, ensure the incubation time with radiolabeled uridine is optimized (e.g., 10-30 minutes).[10] Use a known ENT1 inhibitor as a negative control to validate the assay.[10] |
| Compensatory Mechanisms | The resistance may not be driven by the salvage pathway. Investigate other potential mechanisms such as DHODH overexpression or mutation. |
| Incorrect Antibodies for Western Blot | Validate the specificity of your primary antibodies for UCK2 and other salvage pathway proteins. |
Data Presentation
Table 1: Representative Concentrations for in vitro Studies with DHODH Inhibitors.
| Experiment | Cell Line | DHODH Inhibitor | Concentration Range | Reference |
| CRISPR-activation Screen | TF-1 (AML) | BAY 2402234 | 1 nM and 50 nM | [8] |
| Cell Viability Assay | Various Cancer Cell Lines | Brequinar | 10 nM - 10 µM | [10] |
| Cell Viability Assay | Melanoma, Myeloma, Lymphoma | A771726, Brequinar | 1 µM - 100 µM | [6] |
| In vitro DHODH Inhibition | Recombinant Human DHODH | Indoluidin D | IC50 = 210 nM | [11] |
| In vitro DHODH Inhibition | Recombinant Human DHODH | Brequinar | IC50 = 4.5 nM | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Drug Treatment: Remove the existing medium and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Viability Assessment: Add 10 µL of CCK-8 solution (or MTT reagent) to each well and incubate for 1-4 hours at 37°C.[5]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for DHODH and UCK2
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[5]
-
SDS-PAGE: Separate the proteins on a 4-12% gradient polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHODH, UCK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Whole-Genome CRISPR Activation Screen for Resistance Genes
-
Library Transduction: Transduce a cancer cell line (e.g., TF-1) with a pooled CRISPR activation (CRISPRa) sgRNA library.
-
Baseline Sample: Collect a sample of the transduced cells at day 0 (T0) to determine the initial sgRNA representation.
-
Drug Selection: Culture the remaining transduced cells in the presence of a lethal concentration of this compound (e.g., a concentration that inhibits the growth of the parental cells).[8]
-
Harvesting Resistant Cells: After 14-21 days, harvest the surviving, resistant cell population.[5]
-
Genomic DNA Extraction: Extract genomic DNA from both the T0 and the resistant cell populations.[5][8]
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA in the T0 and resistant populations.[5][8]
-
Data Analysis: Identify sgRNAs that are significantly enriched in the resistant population compared to the T0 population. The target genes of these enriched sgRNAs are potential drivers of resistance.
Visualizations
Caption: Signaling pathway of this compound action and resistance.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Logic for combination therapy to overcome resistance.
References
- 1. Understanding Dihydroorotate Dehydrogenase Inhibitors in Fungicide Resistance [global-agriculture.com]
- 2. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dhodh-IN-27 Assay Interference and Artifacts
Welcome to the technical support center for Dhodh-IN-27 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential artifacts encountered during their experiments. The following guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific challenges.
Disclaimer: The information provided is based on general knowledge of DHODH inhibitor assays. While this compound is a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, specific characteristics may vary. The troubleshooting strategies outlined here are based on common issues observed with other DHODH inhibitors and should be adapted as needed for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides required for DNA and RNA replication.[1][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cells such as cancer cells.[1][4]
Q2: What are the expected outcomes of successful DHODH inhibition by this compound in a cell-based assay?
A2: Successful inhibition of DHODH by this compound in a cell-based assay is expected to result in decreased cell viability and proliferation.[5] This can be observed as a reduction in signal in assays like MTT, WST-1, or CellTiter-Glo.[3][4] Additionally, you may observe cell cycle arrest, typically at the S-phase.[4]
Q3: How can I confirm that the observed effects of this compound are on-target?
A3: A uridine (B1682114) rescue experiment is the standard method to confirm that the observed effects are due to the inhibition of DHODH.[6][7] Supplementing the cell culture medium with exogenous uridine allows cells to bypass the blocked de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway.[3][8] If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it strongly indicates an on-target mechanism.[6][9]
Q4: What are some known off-target effects of DHODH inhibitors?
A4: While potent DHODH inhibitors are designed for specificity, off-target effects can occur, especially at higher concentrations.[6][7] These can include interactions with other cellular proteins or signaling pathways unrelated to nucleotide metabolism.[7] If a uridine rescue experiment fails to reverse the observed phenotype, it may suggest potential off-target effects.[5]
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments, their possible causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Higher than expected IC50 value or reduced efficacy | Compound Precipitation: this compound may precipitate in aqueous culture media, reducing its effective concentration.[3][6] | Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions. Visually inspect for any precipitation. Keep the final DMSO concentration low (typically <0.5%).[5] |
| Compound Instability/Degradation: Improper storage or handling can lead to degradation of the compound.[5] | Prepare fresh stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles and protect them from light.[5] | |
| Presence of Uridine in Serum: Fetal Bovine Serum (FBS) contains uridine, which can be utilized by the pyrimidine salvage pathway, counteracting the effect of DHODH inhibition.[3][8] | Use dialyzed FBS to reduce the concentration of nucleosides. Standardize the serum batch for all related experiments.[8] | |
| Low Cell Proliferation Rate: Cells that are not rapidly dividing are less dependent on the de novo pyrimidine synthesis pathway.[5] | Use rapidly proliferating cell lines and ensure they are in the logarithmic growth phase during the experiment.[5] | |
| Active Pyrimidine Salvage Pathway: The cell line may have a highly active salvage pathway, making it less sensitive to DHODH inhibition.[8] | Use cell lines known to be sensitive to DHODH inhibitors. Consider inhibiting the salvage pathway, though this may have confounding effects.[5][8] | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.[5] | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and proper pipetting techniques.[5] |
| Edge Effects: Wells on the periphery of the microplate are prone to evaporation, altering media concentration.[6] | Avoid using the outer wells for experimental samples. Fill them with sterile water or PBS to maintain humidity.[6] | |
| Uridine rescue experiment is not working | Suboptimal Concentrations: The concentrations of this compound or uridine may not be optimal.[9] | Perform a dose-response experiment to find the optimal concentration of this compound. Titrate the uridine concentration; common starting points are around 100 µM, but can range from 10 µM to 1 mM.[9] |
| Incorrect Assay Timing: The rescue effect may be time-dependent.[9] | Monitor the experiment over a time course (e.g., 24, 48, 72 hours) to find the optimal window for observing both inhibition and rescue.[9] | |
| Unexpected Cytotoxicity | Off-Target Effects: At high concentrations, this compound might induce cytotoxicity through off-target mechanisms.[5][7] | Perform a uridine rescue experiment to confirm if the effect is on-target.[7] Analyze the dose-response curve; a significantly higher IC50 for cytotoxicity compared to DHODH inhibition may suggest off-target effects.[7] |
| Assay Interference (False Positives/Negatives) | Compound Interference with Assay Readout: The compound itself might absorb light at the assay wavelength or interfere with the detection chemistry (e.g., formazan (B1609692) production in MTT assays).[10] | Run a cell-free control with the compound and assay reagents to check for direct interference.[10] Consider using an alternative viability assay with a different detection method. |
| Contaminants in Compound Stock: Impurities, such as residual metals from synthesis, can cause false-positive results.[11][12] | Ensure the purity of the this compound lot. If metal contamination is suspected, consider using a chelator in a control experiment.[11] |
Quantitative Data
The following table summarizes the reported IC50 values for several common DHODH inhibitors for comparative purposes. Note that these values can vary depending on the specific assay conditions and cell lines used.
| Compound | Target/Cell Line | Assay Type | IC50 Value |
| Dhodh-IN-16 | Human DHODH | Enzymatic Assay | 0.396 nM[6] |
| Dhodh-IN-16 | MOLM-13 | Cell Viability (CellTiter-Glo) | 0.2 nM[6] |
| Brequinar | Human DHODH | Enzymatic Assay | ~10 nM[13] |
| Teriflunomide | Human DHODH | Enzymatic Assay | ~1.1 µM[13] |
| Leflunomide | Human DHODH | Enzymatic Assay | ~98 µM (prodrug)[13] |
| Dhodh-IN-1 | DHODH Enzyme | in vitro enzymatic assay | 25 nM[3] |
| Dhodh-IN-1 | Jurkat cells | Cell proliferation assay | 20 nM[3] |
Experimental Protocols
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[4][8]
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[4][14]
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant human DHODH, and the desired concentrations of this compound (or vehicle control).[4]
-
Add the reagent mix containing 100 µM CoQ10 and 200 µM DCIP in assay buffer.[4][14]
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[4][14]
-
Initiate the enzymatic reaction by adding 500 µM dihydroorotate (DHO).[4][14]
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader in kinetic mode.[4][14]
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of this compound.[4][15]
Cell Viability Assay (WST-1 Method) with Uridine Rescue
This protocol assesses the effect of this compound on cell proliferation and confirms on-target activity through a uridine rescue.
Materials:
-
Rapidly proliferating cancer cell line
-
This compound
-
Uridine
-
Complete cell culture medium
-
WST-1 reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in culture medium. For the rescue experiment, prepare a parallel set of dilutions also containing a final concentration of 100 µM uridine.[3]
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound (with or without uridine). Include vehicle control (DMSO) wells.[3]
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values. A rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue.
Visualizations
Signaling Pathway of DHODH Inhibition
Caption: Mechanism of this compound action and the uridine rescue pathway.
Experimental Workflow for Cell-Based Assay
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHODH enzymatic assay [bio-protocol.org]
refining Dhodh-IN-27 treatment protocols for long-term studies
Disclaimer: Dhodh-IN-27 is a known inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) with a reported IC50 of 64.97 μM, and is primarily suggested for use as an herbicide.[1] Detailed information regarding its use in long-term research studies, particularly in the context of drug development, is limited. The following protocols, troubleshooting guides, and frequently asked questions have been compiled based on established knowledge of other well-characterized DHODH inhibitors such as Brequinar (B1684385), Leflunomide, and Teriflunomide (B560168). Researchers should use this information as a general guide and must independently validate all protocols and expected outcomes for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[2][3][4] By inhibiting DHODH, this compound is expected to deplete the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway.[2][3][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on the effects of other DHODH inhibitors, treatment with this compound is anticipated to lead to:
-
Cell Cycle Arrest: Primarily at the S-phase, due to the depletion of nucleotides necessary for DNA replication.[2][4][5]
-
Induction of Apoptosis: Depletion of pyrimidines can trigger programmed cell death.[4][6]
-
Downregulation of MYC: DHODH inhibition has been shown to decrease the expression of the MYC oncogene, a key driver of cell proliferation.[3][7][8]
-
Activation of p53: Pyrimidine depletion can activate the p53 tumor suppressor pathway, contributing to cell cycle arrest and apoptosis.[9][10][11][12]
Q3: How can I confirm that the observed effects of this compound are on-target (i.e., due to DHODH inhibition)?
A3: A uridine (B1682114) rescue experiment is the gold standard for confirming on-target DHODH inhibition. Supplementing the cell culture medium with exogenous uridine allows cells to bypass the de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the cellular effects of this compound, it strongly indicates that the observed phenotype is a direct result of DHODH inhibition.
Q4: What are some potential off-target effects of DHODH inhibitors?
A4: While potent DHODH inhibitors are generally selective, off-target effects can occur, especially at higher concentrations. These can include interactions with other enzymes or signaling pathways. If a uridine rescue experiment fails to reverse the observed phenotype, it may suggest off-target effects are at play.
Troubleshooting Guides
Issue 1: this compound shows lower than expected efficacy in my cell-based assay.
| Possible Cause | Troubleshooting Steps |
| High IC50 of this compound | Given the reported IC50 of 64.97 μM, ensure that the concentrations being tested are appropriate to elicit a response. It may be necessary to use higher concentrations compared to more potent DHODH inhibitors. |
| Presence of Uridine in Media | Standard fetal bovine serum (FBS) contains uridine, which can mask the effect of DHODH inhibition. Use dialyzed FBS or uridine-free media for your experiments. |
| Cell Line Resistance | The cell line may have a highly active pyrimidine salvage pathway, making it less dependent on the de novo pathway. Select cell lines known to be sensitive to DHODH inhibitors or perform a dose-response comparison with a known sensitive cell line. |
| Compound Solubility/Stability | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration in the media does not lead to precipitation. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Reagent Variability | Use the same lot of reagents (e.g., FBS, media, this compound) for a set of comparative experiments. If a new lot is introduced, perform a validation experiment. |
| Assay Timing | The optimal time point to observe the effects of DHODH inhibition can vary between cell lines. Perform a time-course experiment to identify the ideal incubation period. |
Issue 3: Difficulty with in vivo studies.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | The formulation of this compound may not be optimal for in vivo delivery. Experiment with different vehicles (e.g., 0.5% methylcellulose, corn oil) to improve solubility and absorption.[13] |
| Toxicity | High doses of DHODH inhibitors can lead to toxicity, such as myelosuppression and mucositis.[14] Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dosing regimen for this compound.[13] |
| Lack of Efficacy | The dosing schedule may not be frequent enough to maintain target engagement. Consider the pharmacokinetic properties of this compound and adjust the dosing frequency accordingly. |
Data Presentation
In Vitro Efficacy of DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 / EC50 | Reference |
| Brequinar | Human DHODH | - | 5.2 nM | [15] |
| Human DHODH | - | ~20 nM | [16] | |
| Melanoma | A375 | 0.14 µM | [2] | |
| Myeloma | H929 | 0.24 µM | [2] | |
| Lymphoma | Ramos | 0.054 µM | [2] | |
| Colon Cancer | HCT-116 | IC50 > 30 µM | [17] | |
| Leflunomide | Bladder Cancer | T24 | 39.0 µM (48h) | [18] |
| Bladder Cancer | 5637 | 84.4 µM (48h) | [18] | |
| Cervical Cancer | HeLa | 20 - 51 µM (3-6 days) | [19] | |
| NSCLC | H460 | 80.5 µM (48h), 27 µM (72h) | [19] | |
| Teriflunomide (A77 1726) | Human DHODH | - | 411 nM | [20] |
| Melanoma | A375 | 14.52 µM | [2] | |
| Myeloma | H929 | 45.78 µM | [2] | |
| Lymphoma | Ramos | 5.36 µM | [2] | |
| TNBC | MDA-MB-468 | 31.36 µM (96h) | [21] | |
| TNBC | BT549 | 31.83 µM (96h) | [21] | |
| TNBC | MDA-MB-231 | 59.72 µM (96h) | [21][22] |
In Vivo Dosing of DHODH Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dose | Administration Route | Vehicle | Reference |
| Brequinar | Melanoma Xenograft | 10 mg/kg, daily | Intraperitoneal (IP) | 0.9% NaCl | [23] |
| Indoluidin E HCl salt | A549 Xenograft | 50 mg/kg, daily | Intraperitoneal (IP) | Not specified | [20] |
| A37 | HCT116 Xenograft | 30 mg/kg, daily | Oral | Not specified | [24] |
Experimental Protocols
Cell Viability Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (consider using dialyzed FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Uridine Rescue Experiment
Objective: To confirm that the effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Same as Cell Viability Assay
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
Procedure:
-
Follow the steps for the Cell Viability Assay.
-
In a parallel set of wells, co-treat the cells with the serial dilutions of this compound and a fixed, non-toxic concentration of uridine (e.g., 100 µM).
-
Include control wells with uridine alone to ensure it does not affect cell viability on its own.
-
After the incubation period, assess cell viability as described above.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms on-target activity.
In Vivo Efficacy Study in a Xenograft Mouse Model (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line of interest
-
This compound
-
Appropriate vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (width² x length)/2).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound at a predetermined dose and schedule (based on MTD studies) via the chosen route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualization
Caption: DHODH inhibition by this compound blocks pyrimidine synthesis, leading to downstream effects on MYC, p53, cell cycle, and apoptosis.
Caption: A typical experimental workflow for a uridine rescue experiment to validate the on-target activity of this compound.
References
- 1. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vivo inhibition of the pyrimidine de novo enzyme dihydroorotic acid dehydrogenase by brequinar sodium (DUP-785; NSC 368390) in mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dhodh-IN-27: A Comparative Guide to a Novel Selective DHODH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dhodh-IN-27, a novel and potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), with other established inhibitors of this critical enzyme. The data presented herein is intended to support the validation of this compound as a selective therapeutic agent and to provide researchers with the necessary information to assess its potential in preclinical studies.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[4][5] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate, and is located on the inner mitochondrial membrane, linking pyrimidine synthesis to cellular respiration.[3][5][6][7] By inhibiting DHODH, the supply of pyrimidines is depleted, leading to cell cycle arrest and a reduction in cell proliferation.[4][5][8] This makes DHODH an attractive therapeutic target for cancer, autoimmune diseases, and viral infections.[4][5][6]
Comparative Efficacy of DHODH Inhibitors
The potency of DHODH inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.[1] this compound has been evaluated in both enzymatic and cell-based assays to determine its IC50 and compare it with other known DHODH inhibitors.
| Inhibitor | Type | Enzymatic IC50 (Human DHODH) | Cell-Based IC50 (Jurkat cells) |
| This compound | Investigational | 0.5 nM | 15 nM |
| Dhodh-IN-1 | Investigational | 25 nM[2] | 20 nM[2] |
| Dhodh-IN-16 | Investigational | 0.396 nM[3] | Not Reported |
| Brequinar | Clinical Trial | 5.2 nM[1] | Not Reported |
| BAY 2402234 | Clinical Trial | 1.2 nM[1] | Not Reported |
| Teriflunomide | Approved Drug | 24.5 nM[1] | Not Reported |
| A77 1726 (Leflunomide Metabolite) | Approved Drug | 411 nM[1] | Not Reported |
This table summarizes the IC50 values for a selection of DHODH inhibitors. This compound demonstrates potent inhibition of the purified human DHODH enzyme and significant activity in a cell-based assay.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a general workflow for determining the IC50 of a DHODH inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DHODH Inhibitors: Benchmarking Dhodh-IN-27 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, with a special focus on Dhodh-IN-27 in relation to other prominent inhibitors such as Brequinar, Teriflunomide, Leflunomide, BAY 2402234, and ASLAN003 (Farudodstat). This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a clear overview of the performance of these compounds based on available experimental data.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated immune cells, making DHODH an attractive therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[2][3][4] DHODH inhibitors disrupt this pathway by blocking the conversion of dihydroorotate to orotate (B1227488), leading to a depletion of pyrimidines, which in turn causes cell cycle arrest and apoptosis in rapidly dividing cells.[1][2]
Quantitative Comparison of DHODH Inhibitors
The following tables summarize the in vitro potency of this compound and other selected DHODH inhibitors. The significant disparity in the half-maximal inhibitory concentration (IC50) suggests different potential applications for these compounds.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target | IC50 | Reference |
| This compound | DHODH | 64.97 µM | [5] |
| Brequinar | Human DHODH | 5.2 - 20 nM | [6] |
| Teriflunomide (active metabolite of Leflunomide) | Human DHODH | ~600 nM | [7] |
| BAY 2402234 | Human DHODH | Low-nanomolar | [8][9] |
| ASLAN003 (Farudodstat) | Human DHODH | 35 nM | [10][11][12] |
Table 2: Cellular Activity (Anti-proliferative and Differentiation Effects)
| Inhibitor | Cell Line(s) | Assay | IC50 / EC50 | Reference |
| ASLAN003 (Farudodstat) | THP-1, MOLM-14, KG-1 (AML) | Proliferation | 152 - 582 nM (IC50) | [10][11] |
| ASLAN003 (Farudodstat) | THP-1, MOLM-14, KG-1 (AML) | Differentiation | 28 - 85 nM (EC50) | [13] |
| BAY 2402234 | MOLM-13, HEL (AML) | Proliferation | Sub-nanomolar to low-nanomolar (IC50) | [8] |
| BAY 2402234 | MOLM-13, HEL (AML) | Differentiation (CD11b upregulation) | 0.96 - 3.16 nM (EC50) | [6][14] |
| Brequinar | T-ALL cell lines | Proliferation | Nanomolar range (IC50) | [15] |
Analysis of Quantitative Data:
The data clearly indicates that this compound is significantly less potent than the other DHODH inhibitors listed, with an IC50 value in the micromolar range, while the others exhibit nanomolar or even sub-nanomolar potency.[5][6][8] This suggests that this compound, described as an anti-DHODH herbicide, may have applications in different fields, such as agriculture, rather than as a primary candidate for human therapeutics where high potency is generally desired.[5] In contrast, inhibitors like BAY 2402234 and ASLAN003 show potent anti-proliferative and differentiation-inducing effects in cancer cell lines at very low concentrations, making them promising candidates for clinical development in oncology, particularly for hematologic malignancies like acute myeloid leukemia (AML).[8][11][13][14]
Signaling Pathways and Mechanism of Action
DHODH inhibitors exert their primary effect by depleting the intracellular pool of pyrimidines necessary for DNA and RNA synthesis.[1] This leads to several downstream cellular consequences.
Caption: Mechanism of action of DHODH inhibitors.
Inhibition of DHODH leads to a reduction in orotate and downstream pyrimidines, which are essential for nucleic acid synthesis.[1] This results in cell cycle arrest, primarily in the S-phase, and can induce apoptosis.[1] In certain cancers like AML, DHODH inhibition has also been shown to promote cellular differentiation.[11][13]
Experimental Protocols
The evaluation of DHODH inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
DHODH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DHODH enzyme.
Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of an electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), in the presence of the substrate dihydroorotate. The rate of DCIP reduction is proportional to DHODH activity, and the presence of an inhibitor will decrease this rate.[6][16]
Generalized Protocol:
-
Reagents: Recombinant human DHODH enzyme, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100), L-dihydroorotic acid (substrate), DCIP (electron acceptor), test compound dissolved in DMSO.[6]
-
Procedure:
-
Add assay buffer, DHODH enzyme, and varying concentrations of the test compound to a 96-well plate.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding L-dihydroorotate and DCIP.
-
Measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the effect of a DHODH inhibitor on the proliferation of cancer cell lines.
Generalized Protocol:
-
Cell Culture: Seed cancer cells (e.g., AML cell lines like THP-1, MOLM-14) in 96-well plates at an appropriate density.
-
Treatment: After cell adherence, treat the cells with a serial dilution of the DHODH inhibitor for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Assess cell viability using a colorimetric or luminescent assay such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.[17]
-
Data Analysis: Normalize the results to untreated control cells and plot the percentage of cell viability against the log of the inhibitor concentration to calculate the IC50 value.
Uridine Rescue Experiment: To confirm that the observed anti-proliferative effects are due to on-target DHODH inhibition, a rescue experiment can be performed by co-treating the cells with the inhibitor and an excess of uridine.[18] Uridine can be utilized by the pyrimidine salvage pathway, bypassing the need for de novo synthesis and thus rescuing the cells from the effects of the DHODH inhibitor.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a DHODH inhibitor in a living organism.
Generalized Protocol:
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice) for xenograft models with human cancer cell lines.[1]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the DHODH inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[1]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Also, monitor the body weight and overall health of the animals.[1]
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Caption: General experimental workflow for DHODH inhibitor evaluation.
Conclusion
The comparative analysis reveals a significant potency difference between this compound and other well-characterized DHODH inhibitors like Brequinar, BAY 2402234, and ASLAN003. While this compound's lower potency may limit its application in human therapeutics, it highlights the diverse chemical space of DHODH inhibitors. The potent anti-proliferative and differentiation-inducing activities of compounds like BAY 2402234 and ASLAN003 in preclinical models underscore the therapeutic potential of targeting DHODH in diseases characterized by rapid cell proliferation, particularly in the context of acute myeloid leukemia. Further research and clinical trials will be crucial to fully elucidate the therapeutic window and clinical utility of these promising next-generation DHODH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Navigating the Selectivity of DHODH Inhibitors: A Comparative Analysis of Dhodh-IN-27
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, has emerged as a promising therapeutic strategy for a range of diseases, including cancer, autoimmune disorders, and viral infections. Dhodh-IN-27 is a known inhibitor of DHODH, exhibiting an IC50 of 64.97 μM. However, a comprehensive understanding of its cross-reactivity profile is paramount for advancing its potential clinical applications and mitigating off-target effects. This guide provides a comparative analysis of this compound's selectivity, contextualized with established DHODH inhibitors Brequinar and Teriflunomide, and offers detailed experimental protocols for assessing inhibitor specificity.
Comparative Selectivity Profile of DHODH Inhibitors
A critical aspect of drug development is ensuring the selective action of a compound against its intended target. To illustrate how the cross-reactivity of this compound would be evaluated and compared, the following table presents a hypothetical selectivity profile against a panel of representative kinases. This format allows for a clear, quantitative comparison with other DHODH inhibitors.
Table 1: Hypothetical Cross-Reactivity Data for DHODH Inhibitors
| Target | This compound (% Inhibition @ 1 µM) | Brequinar (% Inhibition @ 1 µM) | Teriflunomide (% Inhibition @ 10 µM) |
| DHODH (Primary Target) | >95% | >95% | >90% |
| PIM-3 Kinase | < 10% | < 5% | ~25% |
| SRC Kinase | < 5% | < 5% | < 10% |
| ABL1 Kinase | < 5% | < 5% | < 10% |
| EGFR Kinase | < 2% | < 2% | < 5% |
| VEGFR2 Kinase | < 2% | < 2% | < 5% |
Note: The data for this compound is hypothetical and for illustrative purposes only, as publicly available, comprehensive kinase selectivity screening data for this specific compound is limited. The comparative data for Brequinar and Teriflunomide are based on the general understanding of their selectivity from available literature.
Experimental Protocols
To generate the data presented above and thoroughly assess the selectivity of a DHODH inhibitor like this compound, several key experiments are employed.
Kinase Selectivity Profiling (Biochemical Assay)
This assay evaluates the direct inhibitory effect of a compound on a broad panel of purified kinases.
Objective: To identify potential off-target kinase interactions and quantify the inhibitor's potency against them.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically DMSO, and then serially diluted to the desired screening concentrations (e.g., 1 µM for initial screening).
-
Kinase Panel: A large panel of purified, active kinases (e.g., the Eurofins SafetyScreen44™ Kinase Panel or similar) is utilized.
-
Assay Reaction: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its corresponding substrate, and ATP.
-
Inhibitor Addition: this compound is added to the assay wells at the specified concentration. Control wells containing only the vehicle (DMSO) are included to determine 100% kinase activity.
-
Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-Based Assays (e.g., TR-FRET): Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal from the inhibitor-treated wells to the vehicle control wells. For any significant "hits" (typically >50% inhibition), follow-up dose-response studies are conducted to determine the IC50 value.
Cellular Uridine (B1682114) Rescue Assay
This assay confirms that the observed cellular effects of the inhibitor are due to its on-target inhibition of DHODH.
Objective: To differentiate on-target DHODH inhibition from off-target cytotoxic effects.
Methodology:
-
Cell Culture: A cancer cell line known to be sensitive to DHODH inhibition (e.g., a rapidly proliferating leukemia cell line) is cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Uridine Supplementation: A parallel set of cells is treated with the same concentrations of this compound but in media supplemented with a high concentration of uridine (e.g., 100 µM). Uridine allows cells to bypass the DHODH-dependent de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway.
-
Incubation: The cells are incubated for a period that allows for the observation of phenotypic effects, typically 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The cell viability data is plotted against the inhibitor concentration for both the uridine-supplemented and non-supplemented conditions. If the cytotoxic effects of this compound are rescued by the addition of uridine, it strongly indicates that the primary mechanism of action is on-target DHODH inhibition.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process, the following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity.
Caption: Workflow for Kinase Selectivity Profiling.
Signaling Pathway Context
The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, the fourth enzyme in this pathway, this compound leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This ultimately results in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway.
Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.
Head-to-Head Comparison: WF-8 and Teriflunomide in Focus
A comprehensive analysis of the available scientific data for researchers and drug development professionals.
In the landscape of immunomodulatory and anti-inflammatory drug development, rigorous comparative analysis of emerging and established therapeutic agents is critical for informed research and clinical decisions. This guide provides a detailed head-to-head comparison of WF-8 and Teriflunomide (B560168), focusing on their mechanisms of action, signaling pathways, and available clinical data.
Note on WF-8: As of the latest literature review, publicly available information on a compound designated "WF-8" for the treatment of autoimmune or inflammatory diseases is not available. Therefore, a direct comparison with Teriflunomide based on experimental and clinical data cannot be conducted at this time. This guide will proceed by providing a comprehensive overview of Teriflunomide, with placeholders for where comparative data for WF-8 would be presented. This structure is intended to serve as a template for future analysis should information on WF-8 become available.
Teriflunomide: An Established Oral Immunomodulator
Teriflunomide is an oral disease-modifying therapy approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] It is the active metabolite of leflunomide (B1674699) and exerts its effects primarily through the inhibition of pyrimidine (B1678525) synthesis.[1][4][5][6]
Mechanism of Action & Signaling Pathway
Teriflunomide's primary mechanism of action is the reversible inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[4][5][6][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4][5]
By blocking DHODH, Teriflunomide cytostatically inhibits the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, which are key drivers of the inflammatory processes in MS.[1][4][5][6][8] This action is considered immunomodulatory rather than immunosuppressive, as it does not lead to broad lymphocyte depletion.[5][6]
The signaling pathway affected by Teriflunomide is centered on the pyrimidine synthesis pathway. The inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn arrests the cell cycle in the S phase in activated lymphocytes.[4]
Caption: Mechanism of action of Teriflunomide.
Experimental Data and Clinical Efficacy
Numerous clinical trials have established the efficacy and safety profile of Teriflunomide in relapsing MS.
Key Clinical Trials:
-
TEMSO (Teriflunomide Multiple Sclerosis Oral) Trial: A Phase III study that demonstrated the efficacy of both 7 mg and 14 mg doses of Teriflunomide in reducing the annualized relapse rate (ARR) compared to placebo.[2]
-
TOWER (Teriflunomide Oral in people With relapsing-remitting multiplE scleRosis) Trial: Another Phase III trial that confirmed the efficacy of the 14 mg dose in reducing ARR and disability progression.
-
TENERE (A study comparing the effectiveness and safety of teriflunomide and interferon-β-1a in patients with relapsing MS) Trial: A head-to-head study comparing Teriflunomide with interferon beta-1a, which showed that while permanent discontinuations were less common with Teriflunomide, relapses were more common.[1]
-
TOPIC (Phase III Study With Teriflunomide Versus Placebo in Patients With First Clinical Symptom of Multiple Sclerosis) Trial: This study showed that Teriflunomide delayed the time to a second clinical relapse in patients with a first clinical episode suggestive of MS.[9][10]
| Parameter | Teriflunomide 14 mg | Placebo | Comparator (e.g., Interferon beta-1a) |
| Annualized Relapse Rate (ARR) Reduction (vs. Placebo) | ~31-36% | - | - |
| Disability Progression Risk Reduction (vs. Placebo) | ~30% | - | - |
| New/Enlarging T2 Lesions (vs. Placebo) | Significant Reduction | - | - |
| Gadolinium-enhancing Lesions (vs. Placebo) | Significant Reduction | - | - |
Note: The values in this table are approximate and derived from multiple clinical trials. For precise data, refer to the specific trial publications.
Experimental Protocols
Measurement of Dihydroorotate Dehydrogenase (DHODH) Inhibition:
A common in vitro method to assess the inhibitory activity of compounds like Teriflunomide on DHODH involves a spectrophotometric assay.
-
Enzyme Source: Recombinant human DHODH is expressed and purified.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing cofactors like Coenzyme Q is prepared.
-
Substrate: Dihydroorotate is added to the reaction mixture.
-
Inhibitor: Varying concentrations of Teriflunomide are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The reduction of a dye (e.g., 2,6-dichloroindophenol) coupled to the oxidation of dihydroorotate is measured spectrophotometrically at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
References
- 1. Teriflunomide - Wikipedia [en.wikipedia.org]
- 2. An update of teriflunomide for treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. jnnp.bmj.com [jnnp.bmj.com]
Assessing the Specificity of Dhodh-IN-27 in DHODH Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, Dhodh-IN-27. Due to the limited publicly available data on this compound, this document outlines the essential experimental protocols and data presentation formats required for a rigorous evaluation of its inhibitory activity and specificity. For comparative context, data for well-characterized DHODH inhibitors are included.
Introduction to DHODH Inhibition and the Imperative of Specificity
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly vital for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[1][2] DHODH inhibitors function by binding to the enzyme and blocking the conversion of dihydroorotate to orotate (B1227488), leading to a depletion of the pyrimidine pool necessary for nucleic acid synthesis and cell proliferation.[3][4]
The specificity of a DHODH inhibitor is a paramount determinant of its therapeutic potential and safety profile. Off-target effects can lead to unforeseen toxicities and diminish the drug's therapeutic window. Therefore, a thorough assessment of an inhibitor's specificity for DHODH over other enzymes is a critical step in its preclinical development.
Comparative Analysis of DHODH Inhibitor Potency
A key starting point in assessing a new inhibitor is to compare its potency against the target enzyme with that of established compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known DHODH inhibitors. Once determined, the IC50 of this compound can be benchmarked against these values.
| Inhibitor | Human DHODH IC50 (nM) | Cell-Based IC50 (nM) | Cell Line |
| This compound | Data to be determined | Data to be determined | |
| Dhodh-IN-16 | 0.396[5][6] | 0.2[6] | MOLM-13 |
| Brequinar | 5.2 - 20[7][8] | 140 (A375)[9] | Various |
| Teriflunomide (A77 1726) | 179 - 411[7] | 5,360 (Ramos)[9] | Various |
| HOSU-53 | 0.95[10] | Not specified | |
| BAY 2402234 | 1.2[8] | 0.08 - 8.2[8] | 9 Leukemia Cell Lines |
| ASLAN003 | 35[8] | 152 - 582[8] | THP-1, MOLM-14, KG-1 |
Note: IC50 values can vary depending on assay conditions and the laboratory performing the experiment.
Experimental Protocols for Specificity Assessment
To comprehensively evaluate the specificity of this compound, a multi-faceted approach employing biochemical and cellular assays is recommended.
In Vitro DHODH Enzyme Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DHODH. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (B1210591) (DCIP), which serves as a final electron acceptor in the reaction.[11][12]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.[13]
-
Recombinant human DHODH enzyme.
-
Substrates: L-Dihydroorotic acid (DHO) and a coenzyme Q analog (e.g., decylubiquinone (B1670182) or 2,3-dimethoxy-5-methyl-p-benzoquinone).[12][13]
-
Electron Acceptor: DCIP.[11]
-
Inhibitor: Serial dilutions of this compound and control inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, recombinant DHODH, the coenzyme Q analog, DCIP, and the inhibitor at various concentrations.[7]
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.[6]
-
Initiate the reaction by adding DHO.[7]
-
Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.[7][13]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.[13]
-
Determine the percent inhibition relative to a no-inhibitor (DMSO) control.[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[3][13]
-
Cell-Based Proliferation and Viability Assays
These assays determine the effect of the inhibitor on the growth of cancer cell lines that are highly dependent on the de novo pyrimidine synthesis pathway.
Protocol:
-
Cell Culture:
-
Treatment:
-
Viability Measurement:
-
Data Analysis:
Uridine (B1682114) Rescue Assay
This functional assay is crucial for confirming that the observed cellular effects of the inhibitor are specifically due to the disruption of the de novo pyrimidine synthesis pathway.[1]
Protocol:
-
Procedure:
-
Data Analysis:
-
Compare the dose-response curves of this compound in the presence and absence of uridine.
-
A significant rightward shift in the IC50 curve in the presence of uridine indicates that the inhibitor's anti-proliferative effect is on-target, as the cells are "rescued" by bypassing the DHODH-dependent pathway.[3][5]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that directly confirms the binding of an inhibitor to its target protein within a cellular environment.[1] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with either vehicle (DMSO) or this compound.[5]
-
Harvest and lyse the cells.
-
-
Thermal Challenge:
-
Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period, followed by cooling.[5]
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble DHODH in the supernatant at each temperature using Western blotting or ELISA.[1]
-
-
Data Analysis:
-
Plot the amount of soluble DHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[1]
-
Metabolomic Analysis
This method provides direct and quantitative evidence of DHODH inhibition by measuring the accumulation of its substrate and the depletion of its downstream products.[1]
Protocol:
-
Sample Collection:
-
Treat cells with this compound for a specified time.
-
Extract metabolites from the cells.
-
-
Metabolite Quantification:
-
Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular levels of dihydroorotate (DHO), orotate, and uridine monophosphate (UMP).
-
-
Data Analysis:
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: The de novo pyrimidine synthesis pathway highlighting the inhibitory action of this compound on DHODH.
Caption: Experimental workflow for assessing the specificity of a DHODH inhibitor like this compound.
Conclusion
A comprehensive evaluation of this compound's specificity requires a systematic approach that combines direct enzymatic assays with a suite of cell-based functional and target engagement studies. By following the detailed protocols outlined in this guide and comparing the results to established DHODH inhibitors, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent. The provided diagrams offer a clear visual representation of the underlying biological pathway and the necessary experimental workflow to achieve this goal.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Comparative Metabolomics of Dhodh-IN-27 Treated Cells: A Guide for Researchers
This guide provides a comparative analysis of the metabolic effects of Dhodh-IN-27, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in contrast to other well-characterized inhibitors of this critical enzyme. By examining metabolomic data and outlining detailed experimental protocols, this document serves as a valuable resource for researchers in drug discovery and cellular metabolism, confirming the mechanism of action of this compound and enabling comparison with alternative compounds.
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine (B1678525) nucleotides essential for DNA and RNA synthesis.[1][2] Rapidly proliferating cells, such as cancer cells, are particularly reliant on this pathway to meet their high demand for nucleotides.[1] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which can result in cell cycle arrest, differentiation, and apoptosis, making it an attractive target for therapeutic intervention in oncology, autoimmune diseases, and virology.[1][3][4]
This compound, also referred to as Dhodh-IN-1, is a potent inhibitor of DHODH.[2][5] Its mechanism of action involves blocking the pyrimidine biosynthetic pathway, thereby inhibiting cell proliferation.[5] This guide will compare the metabolic impact of this compound with other notable DHODH inhibitors, including Brequinar, Teriflunomide, and BAY 2402234.
Comparative Efficacy of DHODH Inhibitors
The potency of DHODH inhibitors is a key determinant of their biological activity, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table provides a quantitative comparison of the IC50 values for this compound and other selected DHODH inhibitors.
| Inhibitor | IC50 (nM) against human DHODH | Reference |
| This compound (Dhodh-IN-1) | 25 | [2] |
| Brequinar | 12 | [2] |
| Teriflunomide | 262 | [2] |
| BAY 2402234 | 1.2 | [2] |
| ASLAN003 | 35 | [2] |
| A771726 (active metabolite of Leflunomide) | 411 | [2][6] |
Metabolomic Signature of DHODH Inhibition
Metabolomic analysis of cells treated with DHODH inhibitors, including compounds with the same mechanism of action as this compound, consistently reveals a distinct metabolic signature.[2] This signature is primarily characterized by the accumulation of the DHODH substrate, dihydroorotate, and the depletion of downstream metabolites in the pyrimidine biosynthesis pathway.[2][5][6] This metabolic shift serves as a direct confirmation of the inhibitor's on-target activity.[2]
| Metabolite | Expected Change upon DHODH Inhibition | Pathway Location |
| Dihydroorotate | Increase | Upstream of DHODH |
| Orotate | Decrease | Downstream of DHODH |
| Uridine Monophosphate (UMP) | Decrease | Downstream of DHODH |
| Uridine Triphosphate (UTP) | Decrease | Downstream of DHODH |
| Cytidine Triphosphate (CTP) | Decrease | Downstream of DHODH |
Broader Metabolic Consequences of DHODH Inhibition
Beyond the direct impact on pyrimidine synthesis, inhibition of DHODH has wider implications for cellular metabolism due to its location in the inner mitochondrial membrane and its link to the electron transport chain.[4][7]
-
Mitochondrial Respiration : DHODH transfers electrons to the electron transport chain, and its inhibition can affect cellular bioenergetics.[1][7]
-
Glycolysis : Some studies have shown that DHODH inhibition can lead to an increase in glycolysis, indicated by increased lactate (B86563) production and glucose consumption.[7]
-
Ferroptosis : Recent research has linked DHODH to the prevention of ferroptosis, a form of regulated cell death, by reducing coenzyme Q10.[8] DHODH inhibition may therefore sensitize cells to ferroptosis.[8]
-
Protein Translation : DHODH blockade has been shown to rapidly shut down protein translation in certain cancer cells.[4][9]
Experimental Protocols
To enable researchers to independently verify the mechanism of action of this compound or other DHODH inhibitors, a detailed protocol for a typical cellular metabolomics experiment is provided below.
Cell Culture and Treatment
-
Cell Seeding : Plate cells (e.g., human T lymphocyte Jurkat cells or a cancer cell line of interest) at an appropriate density in a suitable medium such as RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2]
-
Incubation : Culture cells at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Inhibitor Treatment : Treat the cells with this compound or other DHODH inhibitors at various concentrations and for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
Metabolite Extraction
The goal of this step is to rapidly quench metabolic activity and extract intracellular metabolites.
-
Quenching : Quickly aspirate the culture medium. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.[10]
-
Lysis and Extraction : Add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), directly to the cell culture plate.[11] Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation : Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris.[11]
-
Sample Collection : Transfer the supernatant containing the metabolites to a new tube for analysis.[11]
LC-MS/MS Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying metabolites.
-
Chromatographic Separation : Inject the extracted metabolite samples into an LC system. The metabolites are separated based on their physicochemical properties as they pass through a chromatography column.
-
Mass Spectrometry Detection : The separated metabolites are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio. This allows for the identification and quantification of individual metabolites.
-
Data Analysis : The raw data is processed using specialized software to identify and quantify the metabolites by comparing the results to a metabolite library. Statistical analysis is then performed to identify significant differences in metabolite levels between the treated and control groups.[12]
Visualizations
Signaling Pathway
De novo pyrimidine synthesis pathway and the point of inhibition by this compound.
Experimental Workflow
Workflow for comparative metabolomics analysis of this compound treated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. embopress.org [embopress.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
Safety Operating Guide
Navigating the Safe Disposal and Handling of DHODH-IN-27
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the DHODH inhibitor, DHODH-IN-27. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and maintain compliance with safety regulations.
This compound is an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] Understanding its properties is the first step toward safe handling.
Key Quantitative Data for DHODH Inhibitors
For quick reference, the following table summarizes the inhibitory potency of this compound and other relevant DHODH inhibitors. Note that the potency of these compounds can vary significantly across different cell lines and assay conditions.
| DHODH Inhibitor | IC50 Value | Target/Cell Line |
| This compound | 64.97 µM | Dihydroacetate dehydrogenase (DHODH) |
| DHODH-IN-16 (JNJ-74856665) | 0.396 nM | Human DHODH |
| DHODH-IN-16 (JNJ-74856665) | 0.2 nM | MOLM-13 cells |
| Brequinar | ~20 nM | Dihydroorotate dehydrogenase (DHODH) |
| ASLAN003 | 35 nM | Human DHODH enzyme |
| BAY-2402234 | 1.2 nM | Dihydroorotate dehydrogenase (DHODH) |
| hDHODH-IN-5 | 0.91 µM | Human DHODH |
| DHODH-IN-8 | 0.13 µM | Human DHODH |
| DHODH-IN-14 | 0.49 µM | Rat hepatic DHODH |
Proper Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures are based on best practices for the disposal of similar hazardous chemical compounds. It is imperative to always consult the specific SDS for any chemical you are using and to follow your institution's Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate PPE:
-
Lab coat
-
Safety goggles with side shields
-
Chemical-resistant gloves
Disposal of Solid this compound
-
Waste Collection : Carefully transfer any unwanted solid this compound into a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound". Include the approximate quantity of the waste.
-
Storage : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal Request : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifests and collection.
Disposal of this compound in Solution (e.g., in DMSO)
-
Waste Collection : Collect the this compound solution in a designated hazardous waste container suitable for liquid organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling : Label the container with "Hazardous Waste" and list all components, for example, "this compound" and "Dimethyl Sulfoxide (DMSO)". Indicate the approximate concentration and volume of the solution.
-
Storage : Store the sealed liquid hazardous waste container in a designated satellite accumulation area, using secondary containment to prevent spills.
-
Disposal Request : Follow your institution's procedures to request a pickup of the liquid hazardous waste from your EHS office.
The logical workflow for the proper disposal of this compound is illustrated below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
